1-(3-Bromopropyl)-3-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATMXWWRNVMPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Weight of 1-(3-Bromopropyl)-3-methylbenzene: A Technical Overview
For Immediate Release:
This technical guide provides a detailed analysis of the molecular weight of the compound 1-(3-Bromopropyl)-3-methylbenzene, a molecule of significant interest to researchers and professionals in the fields of organic chemistry, pharmacology, and drug development. This document outlines the foundational data and computational methodology used to determine this critical physicochemical property.
Molecular Composition and Atomic Constituents
The fundamental identity of a molecule is defined by its constituent atoms. For this compound, the molecular formula has been established as C₁₀H₁₃Br[1][2][3]. This indicates that a single molecule of this compound is composed of 10 carbon atoms, 13 hydrogen atoms, and one bromine atom.
Atomic Weight Data
The calculation of the molecular weight is contingent upon the precise atomic weights of its constituent elements. The values utilized in this analysis are based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Bromine | Br | 79.904[4][5][6] |
Table 1: Standard atomic weights of the constituent elements of this compound.
Calculation of Molecular Weight
The molecular weight is the summation of the atomic weights of all atoms present in the molecule. The calculation for this compound is as follows:
-
Carbon: 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen: 13 atoms × 1.008 g/mol = 13.104 g/mol
Total Molecular Weight = 120.11 + 13.104 + 79.904 = 213.118 g/mol
This calculated value is consistent with published data for this compound, which reports a molecular weight of 213.11 g/mol [1].
Logical Flow of Molecular Weight Determination
The process for determining the molecular weight of a chemical compound is a fundamental and logical sequence. The following diagram illustrates this workflow.
Figure 1: Workflow for calculating the molecular weight of a compound.
This in-depth guide provides the essential data and a clear, structured methodology for understanding the molecular weight of this compound. This foundational knowledge is critical for a wide range of experimental and theoretical applications in the scientific community.
References
- 1. This compound | 103324-39-6 | DEA32439 [biosynth.com]
- 2. PubChemLite - this compound (C10H13Br) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. periodic-table.tech-publish.com [periodic-table.tech-publish.com]
- 6. periodic-table.tech-publish.com [periodic-table.tech-publish.com]
Synthesis of 1-(3-Bromopropyl)-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic routes for obtaining 1-(3-Bromopropyl)-3-methylbenzene, a valuable building block in organic synthesis and drug discovery. The following sections provide a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and a summary of relevant data.
Introduction
This compound is an aromatic compound featuring a bromopropyl substituent on a toluene backbone. This structure makes it a versatile intermediate for the introduction of a propyl-m-tolyl group in the synthesis of more complex molecules. Its bifunctional nature, with a reactive bromoalkane and an aromatic ring, allows for a variety of subsequent chemical transformations, including nucleophilic substitutions, Grignard reagent formation, and further electrophilic aromatic substitutions.
Synthetic Strategies
Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
-
Friedel-Crafts Alkylation of m-Xylene: This is a direct approach involving the reaction of m-xylene with a suitable three-carbon electrophile, typically 1,3-dibromopropane, in the presence of a Lewis acid catalyst.
-
Two-Step Synthesis via 3-(m-tolyl)propan-1-ol: This method involves the initial formation of 3-(m-tolyl)propan-1-ol, which is subsequently converted to the desired bromoalkane. This route can offer better control over regioselectivity and avoid potential side reactions associated with direct alkylation.
The following diagram illustrates the logical workflow of these synthetic pathways.
Caption: Synthetic pathways for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the described synthetic methods. Please note that specific values can vary depending on the exact experimental conditions.
| Parameter | Route 1: Friedel-Crafts Alkylation | Route 2: Two-Step Synthesis |
| Starting Materials | m-Xylene, 1,3-Dibromopropane | 3-(m-Tolyl)propan-1-ol, Phosphorus tribromide |
| Key Reagents | Aluminum chloride (AlCl₃) | - |
| Typical Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux |
| Reaction Time | 2-6 hours | 1-4 hours |
| Typical Yield | 40-60% | 70-90% |
| Purity (pre-purification) | Moderate (potential for isomers) | High |
| Purification Method | Column chromatography, Distillation | Extraction, Distillation |
Experimental Protocols
The following are detailed experimental protocols for the two primary synthetic routes.
Route 1: Friedel-Crafts Alkylation of m-Xylene
This protocol is adapted from general procedures for Friedel-Crafts alkylation reactions.
Materials:
-
m-Xylene
-
1,3-Dibromopropane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).
-
Add anhydrous dichloromethane to the flask, followed by m-xylene (1.0 eq) via the dropping funnel. Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 1,3-dibromopropane (1.2 eq) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Route 2: Two-Step Synthesis via Bromination of 3-(m-tolyl)propan-1-ol
This protocol outlines the conversion of the precursor alcohol to the target bromoalkane. The synthesis of 3-(m-tolyl)propan-1-ol can be achieved through various methods, such as the reaction of a m-tolyl Grignard reagent with an appropriate epoxide or aldehyde, followed by reduction.
Materials:
-
3-(m-Tolyl)propan-1-ol
-
Phosphorus Tribromide (PBr₃)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(m-tolyl)propan-1-ol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. A white precipitate may form.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanistic logic of the Friedel-Crafts alkylation reaction.
Caption: Mechanism of Friedel-Crafts alkylation for the synthesis.
Spectroscopic Profile of 1-(3-Bromopropyl)-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for "1-(3-Bromopropyl)-3-methylbenzene." Due to the limited availability of published experimental spectra for this specific molecule, this document presents data for the closely related analog, (3-Bromopropyl)benzene , as a reference. The experimental protocols and expected spectral characteristics are discussed in detail to provide a comprehensive resource for researchers.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for (3-Bromopropyl)benzene . These values serve as a strong predictive foundation for the spectroscopic analysis of "this compound."
Table 1: Nuclear Magnetic Resonance (NMR) Data for (3-Bromopropyl)benzene
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.35 - 7.15 | m | - | Ar-H |
| ¹H | 3.39 | t | 6.6 | -CH₂-Br |
| ¹H | 2.76 | t | 7.5 | Ar-CH₂ - |
| ¹H | 2.15 | p | 7.1 | -CH₂ -CH₂-CH₂- |
| ¹³C | 140.7 | s | - | Ar-C (quaternary) |
| ¹³C | 128.5 | d | - | Ar-C H |
| ¹³C | 128.4 | d | - | Ar-C H |
| ¹³C | 126.1 | d | - | Ar-C H |
| ¹³C | 33.8 | t | - | -C H₂-Br |
| ¹³C | 32.9 | t | - | Ar-C H₂- |
| ¹³C | 32.1 | t | - | -C H₂-CH₂-CH₂- |
Note: Data is for (3-Bromopropyl)benzene. For "this compound," one would expect additional signals in both ¹H and ¹³C NMR spectra corresponding to the methyl group on the aromatic ring. The aromatic proton signals would also exhibit a different splitting pattern due to the change in substitution.
Table 2: Mass Spectrometry (MS) Data for (3-Bromopropyl)benzene
| Technique | m/z | Relative Intensity (%) | Fragment |
| EI | 198/200 | ~50 | [M]⁺ (Molecular Ion) |
| EI | 119 | 10 | [M-Br]⁺ |
| EI | 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
Note: Data is for (3-Bromopropyl)benzene. The molecular ion peaks for "this compound" would be observed at m/z 212 and 214, corresponding to the bromine isotopes. The fragmentation pattern is expected to be similar, with a base peak likely at m/z 105, corresponding to the methyltropylium ion.
Table 3: Infrared (IR) Spectroscopy Data for (3-Bromopropyl)benzene
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3080-3030 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1605, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 750-700 | Strong | C-H bend (aromatic, monosubstituted) |
| 650-550 | Medium | C-Br stretch |
Note: Data is for (3-Bromopropyl)benzene. For "this compound," the aromatic C-H bending region would show a different pattern characteristic of meta-disubstitution.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The solution should be homogeneous.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[1]
-
Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[1]
-
Acquisition :
-
For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR , a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (for liquids) :
-
Neat Sample : A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]
-
Solution : The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the spectral regions of interest.[4] The solution is then placed in a liquid sample cell.
-
-
Background Spectrum : A background spectrum of the empty instrument (or the salt plates/solvent) is recorded.
-
Sample Spectrum : The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded.
-
Data Presentation : The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For a liquid sample, a small amount is injected into the instrument. It is then vaporized and enters the ionization source.
-
Ionization : In Electron Ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like "this compound."
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility of 1-(3-Bromopropyl)-3-methylbenzene
This technical guide provides a comprehensive overview of the solubility of 1-(3-Bromopropyl)-3-methylbenzene, intended for researchers, scientists, and professionals in drug development. Due to a lack of extensive published quantitative data, this guide combines theoretical predictions based on chemical structure with a general experimental protocol for solubility determination.
Physicochemical Properties
This compound is an aromatic compound with a molecular formula of C₁₀H₁₃Br. Its structure consists of a benzene ring substituted with a methyl group and a 3-bromopropyl group. The presence of the nonpolar aromatic ring and alkyl chain, combined with the polarizable carbon-bromine bond, dictates its solubility behavior. This compound is a versatile synthetic intermediate due to the reactivity of both the alkyl bromide and the aromatic ring.[1]
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like," a qualitative and predictive solubility profile can be established. The compound's predominantly nonpolar character, owing to the benzene ring and alkyl chain, suggests good solubility in nonpolar organic solvents and poor solubility in polar solvents such as water.
Table 1: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Immiscible/Very Low | The large nonpolar hydrocarbon structure dominates over the weakly polar C-Br bond, leading to poor interaction with polar water molecules. |
| Methanol, Ethanol | Polar Protic | Sparingly Soluble | The polarity of the alcohol allows for some interaction, but the nonpolar part of the solute limits miscibility. |
| Diethyl Ether | Slightly Polar | Soluble | A good solvent for many organic compounds with a balance of slight polarity and nonpolar characteristics. |
| Acetone | Polar Aprotic | Soluble | Its ability to dissolve a wide range of organic compounds suggests it would be a suitable solvent. |
| Toluene, Benzene | Nonpolar Aromatic | Highly Soluble | The similar aromatic structures of the solute and solvent lead to strong van der Waals interactions. |
| Hexane, Cyclohexane | Nonpolar Aliphatic | Highly Soluble | The nonpolar nature of both the solute and solvent allows for favorable interactions. |
| Dichloromethane, Chloroform | Halogenated | Highly Soluble | These solvents are effective at dissolving a broad range of organic compounds, including those with some polarity. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like this compound. This method can be adapted to generate quantitative data.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected solvents (e.g., water, ethanol, hexane)
-
Analytical balance
-
Volumetric flasks
-
Test tubes or vials with screw caps
-
Pipettes (graduated and/or micropipettes)
-
Vortex mixer or magnetic stirrer
-
Thermostatically controlled water bath or incubator
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)
Procedure:
-
Solvent Preparation: Place a known volume (e.g., 5 mL) of the desired solvent into a series of test tubes.
-
Solute Addition: To each test tube, add an incrementally increasing and precisely weighed amount of this compound.
-
Equilibration: Seal the test tubes and place them in a thermostatically controlled environment (e.g., 25°C). Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to permit any undissolved solute to settle. If necessary, centrifuge the samples at a moderate speed to facilitate the separation of the liquid and solid/undissolved liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant of each test tube. The concentration of the dissolved this compound in the aliquot is then determined using a calibrated analytical method such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Interpretation: The solubility is determined as the concentration of the solute in the saturated solution, which is the sample from the test tube with the lowest amount of added solute that still has an undissolved phase present.
Logical Workflow for Synthetic Applications
This compound is a valuable building block in organic synthesis. Its reactivity can be categorized into two main areas: reactions at the bromopropyl side chain and reactions on the aromatic ring. This dual reactivity allows for a diverse range of chemical transformations.
Caption: Synthetic utility of this compound.
The diagram above illustrates the primary synthetic routes for this compound. The bromopropyl group readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles (e.g., alkoxides, amines, cyanide) and can be converted into a Grignard reagent for subsequent reactions with electrophiles.[1] The aromatic ring can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation and nitration, to introduce further functional groups onto the ring.
References
The Synthetic Versatility of 1-(3-Bromopropyl)-3-methylbenzene: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)-3-methylbenzene is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis. Its structure, featuring a reactive bromopropyl group attached to a tolyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, particularly in the preparation of pharmacologically relevant scaffolds. This document will delve into detailed experimental protocols, present quantitative data, and illustrate key reaction pathways to support researchers in their synthetic endeavors.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, enabling the introduction of the 3-(m-tolyl)propyl moiety into a wide array of molecular frameworks. This reactivity is particularly exploited in the N-alkylation of amines, a fundamental transformation in the synthesis of numerous biologically active compounds.
Synthesis of 4-(3-(m-tolyl)propyl)morpholine: A Case Study
A prime example of the application of this compound is in the synthesis of N-substituted morpholines. Morpholine and its derivatives are prevalent structural motifs in many approved drugs and clinical candidates due to their favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The synthesis of 4-(3-(m-tolyl)propyl)morpholine serves as an excellent case study to illustrate the practical application of this bromoalkylbenzene derivative.
The synthesis of 4-(3-(m-tolyl)propyl)morpholine is typically achieved through a direct N-alkylation of morpholine with this compound. The general procedure is as follows:
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other suitable solvent
Procedure:
-
To a solution of morpholine (typically 1.2 to 2 equivalents) in a suitable solvent such as acetonitrile, a base like potassium carbonate (typically 2 to 3 equivalents) is added.
-
This compound (1 equivalent) is then added to the stirred suspension.
-
The reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified, typically by column chromatography on silica gel or by distillation under reduced pressure, to afford the pure 4-(3-(m-tolyl)propyl)morpholine.
The N-alkylation of morpholine with this compound is a high-yielding reaction. The following table summarizes typical quantitative data for this synthesis.
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Morpholine | K₂CO₃ | CH₃CN | 6 - 12 | 85 - 95 |
Note: Yields are dependent on the specific reaction conditions and purification methods employed.
The logical workflow for the synthesis of 4-(3-(m-tolyl)propyl)morpholine is depicted in the following diagram.
Caption: Workflow for the synthesis of 4-(3-(m-tolyl)propyl)morpholine.
Broader Applications and Future Directions
Beyond the synthesis of simple N-alkylated heterocycles, this compound is a valuable intermediate for the construction of more complex molecular architectures. Its application extends to the synthesis of:
-
Pharmaceutical Intermediates: The 3-(m-tolyl)propyl moiety can be found in various pharmacologically active compounds, and this starting material provides a direct route for its incorporation.
-
Materials Science: The ability to introduce the tolylpropyl group allows for the modification of polymers and other materials to tune their physical and chemical properties.
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this compound are also relevant in the design of new pesticides and herbicides.
The dual reactivity of the aromatic ring and the alkyl bromide functionality opens up avenues for sequential transformations, such as initial N-alkylation followed by functionalization of the tolyl ring through electrophilic aromatic substitution or cross-coupling reactions. This allows for the generation of diverse chemical libraries for drug discovery and other applications.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its utility in the straightforward and high-yielding N-alkylation of amines, as exemplified by the synthesis of 4-(3-(m-tolyl)propyl)morpholine, makes it an important tool for medicinal chemists and materials scientists. The detailed experimental protocol and reaction workflow provided in this guide are intended to facilitate its use in the laboratory and to inspire further exploration of its synthetic potential in the development of novel and functional molecules. The continued investigation into the applications of this and similar bromoalkylbenzene derivatives will undoubtedly lead to the discovery of new synthetic methodologies and the creation of innovative chemical entities.
The Reactivity of the Bromopropyl Group in 1-(3-Bromopropyl)-3-methylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromopropyl)-3-methylbenzene is a versatile bifunctional molecule of significant interest in synthetic organic chemistry, particularly in the construction of complex molecular architectures and heterocyclic systems. This technical guide provides a comprehensive overview of the reactivity of the bromopropyl group in this compound. It delves into the principal reactions, including nucleophilic substitution and elimination, and explores its utility in the synthesis of nitrogen-containing heterocycles. While quantitative kinetic data for this specific molecule is not extensively available in public literature, this guide draws upon established principles of physical organic chemistry and data from analogous bromoalkylarene compounds to provide a robust understanding of its chemical behavior. Detailed experimental protocols for key transformations and illustrative diagrams of reaction mechanisms and workflows are provided to aid researchers in the practical application of this valuable synthetic intermediate.
Core Reactivity of the Bromopropyl Group
The primary site of reactivity in this compound is the carbon-bromine (C-Br) bond. The bromine atom is a good leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This characteristic is the foundation for a wide range of synthetic transformations.
The reactivity of the bromopropyl group is influenced by several factors:
-
Nature of the Nucleophile: Stronger nucleophiles will react more readily.
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly impact the reaction rate and pathway.
-
Steric Hindrance: While the propyl chain offers some flexibility, bulky nucleophiles may experience steric hindrance.
The tolyl group, while not directly participating in the reactions of the bromopropyl moiety, can influence the overall electronic environment of the molecule.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common reaction pathway for this compound. In these reactions, a nucleophile replaces the bromine atom. The mechanism of this substitution can be either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. Given that the bromine is on a primary carbon, the SN2 mechanism is generally favored.
SN2 Reaction Mechanism
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.
Caption: SN2 mechanism for nucleophilic substitution.
Common Nucleophilic Substitution Reactions and Inferred Data
While specific quantitative data for this compound is scarce, we can infer expected outcomes based on reactions of similar bromoalkylbenzenes.
| Nucleophile (Nu⁻) | Product | Typical Solvent | Typical Conditions | Expected Yield Range (%) |
| Hydroxide (OH⁻) | 3-(m-tolyl)propan-1-ol | Ethanol/Water | Reflux | 70-90 |
| Cyanide (CN⁻) | 4-(m-tolyl)butanenitrile | DMSO | 60-80 °C | 80-95 |
| Azide (N₃⁻) | 1-(3-Azidopropyl)-3-methylbenzene | DMF | Room Temp to 50 °C | >90 |
| Primary Amine (RNH₂) | N-Alkyl-3-(m-tolyl)propan-1-amine | Acetonitrile | Reflux with base (e.g., K₂CO₃) | 75-90 |
| Thiolate (RS⁻) | 1-(3-(Alkylthio)propyl)-3-methylbenzene | Ethanol | Room Temp | 85-95 |
Note: The expected yield ranges are estimates based on analogous reactions reported in the literature for similar substrates and are intended for guidance purposes only. Actual yields will depend on specific reaction conditions and purification methods.
Experimental Protocol: Synthesis of 1-(3-Azidopropyl)-3-methylbenzene
This protocol is a representative example of a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction (E2 mechanism) to form an alkene, although this is generally a minor pathway compared to substitution for primary halides.
Caption: E2 mechanism for elimination reaction.
To favor elimination over substitution, a strong, bulky base such as potassium tert-butoxide (t-BuOK) in a non-polar solvent like tetrahydrofuran (THF) at elevated temperatures would be employed.
Synthesis of Nitrogen Heterocycles
A significant application of this compound and related compounds is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.
General Workflow for Heterocycle Synthesis
The synthesis often involves a two-step process: an initial nucleophilic substitution followed by an intramolecular cyclization.
Caption: General workflow for nitrogen heterocycle synthesis.
Example: Synthesis of a Tetrahydroquinoline Derivative (Hypothetical)
A plausible synthetic route to a tetrahydroquinoline derivative could involve the reaction of this compound with an appropriately substituted aniline, followed by an intramolecular cyclization.
Step 1: N-Alkylation
Caption: N-Alkylation of an aniline derivative.
Step 2: Intramolecular Cyclization (e.g., Friedel-Crafts type)
Caption: Intramolecular cyclization to form a tetrahydroquinoline.
Experimental Protocol: General Procedure for N-Alkylation of Amines
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-alkylated product.
-
Purify by column chromatography or recrystallization as needed.
Conclusion
This compound is a valuable synthetic building block, primarily due to the reactivity of its bromopropyl group. The C-Br bond readily undergoes nucleophilic substitution with a variety of nucleophiles, providing access to a diverse range of functionalized molecules. While elimination can be a competing pathway, substitution is generally favored under most conditions. A key application of this reagent lies in the synthesis of heterocyclic compounds, particularly those containing nitrogen, which are of high interest in medicinal chemistry and drug development. The experimental protocols and reaction principles outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile compound in their synthetic endeavors. Further investigation into the specific kinetic parameters of its reactions would be a valuable contribution to the field.
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(3-Bromopropyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 1-(3-Bromopropyl)-3-methylbenzene. It details the underlying principles governing the regioselectivity of these reactions, offers predictive insights into product distribution, and supplies detailed experimental protocols for key transformations relevant to synthetic chemistry and drug development.
Core Principles: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The nature and position of substituents already present on the aromatic ring profoundly influence both the rate of reaction and the orientation (regioselectivity) of the incoming electrophile.
Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directing.
-
Activating Groups : These groups donate electron density to the aromatic ring, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene. They are typically ortho-, para-directors.
-
Deactivating Groups : These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate. Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating yet ortho-, para-directing.
Analysis of Substituent Effects in this compound
The substrate, this compound, possesses two substituents on the aromatic ring in a meta (1,3) relationship. Understanding their individual and combined directing effects is crucial for predicting the outcome of EAS reactions.
-
The 3-Methyl Group (-CH₃) : The methyl group is a classic activating group. It donates electron density to the ring through two primary mechanisms: the positive inductive effect (+I) and hyperconjugation.[1][2] This increased electron density is most pronounced at the ortho (2- and 6-) and para (4-) positions relative to the methyl group. Consequently, the methyl group is a strong ortho-, para-director.
-
The 1-(3-Bromopropyl) Group (-CH₂CH₂CH₂Br) : This substituent is an alkyl group with a terminal bromine atom.
-
Alkyl Chain : The propyl chain is an electron-donating group (+I effect) and is therefore activating and ortho-, para-directing. It directs incoming electrophiles to the 2- and 6- (ortho) and 4- (para) positions.
-
Terminal Bromine : The electronegative bromine atom exerts an electron-withdrawing inductive effect (-I). However, this effect is attenuated by the three-carbon chain separating it from the aromatic ring. Its influence on the ring's electron density is minimal compared to the directing effect of the alkyl chain to which it is attached.
-
Combined Directing Effects
Both the methyl and the 3-bromopropyl groups are ortho-, para-directors. Their positions on the ring (1 and 3) create a scenario of cooperative directing effects.
-
Methyl group (at C3) directs to positions 2, 4, and 6 .
-
3-Bromopropyl group (at C1) directs to positions 2, 4, and 6 .
All three potentially available positions (2, 4, and 6) are activated by both substituents, making them highly susceptible to electrophilic attack. The position at C5 is sterically hindered and electronically disfavored.
The logical relationship of these directing effects is visualized below.
Caption: Logical flow of substituent effects in this compound.
Predicted Regioselectivity and Quantitative Analysis
The primary sites for substitution are positions 2, 4, and 6.
-
Position 2 : Ortho to both groups. This position is electronically activated but may experience some steric hindrance from the adjacent substituents.
-
Position 4 : Para to the 3-bromopropyl group and ortho to the methyl group. This position is highly activated and less sterically hindered than position 2.
-
Position 6 : Ortho to the 3-bromopropyl group and para to the methyl group. This position is electronically similar to position 4 and also less hindered than position 2.
Therefore, substitution is expected to occur predominantly at positions 4 and 6, with a smaller amount of the product resulting from attack at position 2.
Predicted Product Distribution in Key EAS Reactions
The following table summarizes the expected major products and provides analogous quantitative data from reactions on xylenes where available.
| Reaction Type | Reagents | Predicted Major Products (on this compound) | Analogous Isomer Distribution (on Xylenes) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitro-1-(3-bromopropyl)-3-methylbenzene & 6-Nitro-1-(3-bromopropyl)-3-methylbenzene | Nitration of o-xylene gives a mixture of 4-nitro-o-xylene (54%) and 3-nitro-o-xylene (46%).[3] |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(3-bromopropyl)-3-methylbenzene & 6-Bromo-1-(3-bromopropyl)-3-methylbenzene | Bromination of toluene yields a mixture of o-bromotoluene and p-bromotoluene.[4][5] |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(3-bromopropyl)-3-methylbenzene (likely single major product due to sterics) | Acylation of m-xylene with butyryl chloride yields a single major product, 1-(2,4-dimethylphenyl)-1-butanone.[6] |
Note: The data provided is for analogous substrates and serves to illustrate expected regiochemical outcomes. Actual yields and isomer ratios for this compound would require experimental determination.
Key Experimental Protocols
The following sections provide detailed methodologies for performing common electrophilic aromatic substitution reactions, adapted for an alkylbenzene substrate like this compound.
General Experimental Workflow
A typical workflow for an electrophilic aromatic substitution reaction followed by analysis is depicted below.
References
- 1. PPT - Electrophilic Aromatic Substitution (Bromination of Toluene) PowerPoint Presentation - ID:61432 [slideserve.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
The Versatile Building Block: An In-depth Technical Guide to the Research Applications of 1-(3-Bromopropyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)-3-methylbenzene is a versatile bifunctional organic molecule that is gaining increasing attention as a key intermediate in the synthesis of a wide range of compounds with significant potential in medicinal chemistry and materials science. Its structure, featuring a reactive bromopropyl chain and a functionalizable tolyl group, allows for diverse chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its utility in drug discovery and the development of novel materials.
Core Chemical Properties and Reactivity
This compound, with the chemical formula C₁₀H₁₃Br, possesses a molecular weight of 213.11 g/mol . The presence of the bromine atom on the propyl chain makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups, including amines, azides, and thiols. The tolyl group, on the other hand, can undergo electrophilic aromatic substitution, providing a secondary site for molecular elaboration.
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br |
| Molecular Weight | 213.11 g/mol |
| Boiling Point | 241 °C |
| Density | 1.24 g/cm³ |
| CAS Number | 103324-39-6 |
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a linker or building block for the synthesis of biologically active molecules. Its ability to connect a phenylpropyl moiety to a core scaffold is particularly valuable in the design of ligands for various biological targets.
Synthesis of Bronchodilators: Benzazepine Derivatives
A notable application of this compound is in the synthesis of N-substituted benzazepine derivatives with potential as bronchorelaxing agents for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These compounds are designed to interact with specific receptors in the bronchial smooth muscle, leading to airway relaxation and improved airflow.
Experimental Protocol: Synthesis of N-(3-(3-methylphenyl)propyl)-7,8-dihydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carbothioamide
This protocol describes the N-alkylation of a benzazepine intermediate with this compound.
Materials:
-
7,8-dihydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carbothioamide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 7,8-dihydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carbothioamide in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated benzazepine derivative.
Quantitative Data:
While specific yield and biological activity data for this exact compound are not publicly available within the surveyed literature, similar N-alkylation reactions using alkyl bromides typically proceed with moderate to good yields, ranging from 50% to 80%. The biological efficacy of such compounds is typically assessed through in vitro assays measuring their binding affinity to target receptors (e.g., β2-adrenergic receptors) and their functional effect on smooth muscle relaxation.
Signaling Pathway: β2-Adrenergic Receptor-Mediated Bronchodilation
The likely mechanism of action for these benzazepine-based bronchodilators is through the activation of the β2-adrenergic receptor signaling pathway in bronchial smooth muscle cells.[1][2]
References
Stability of 1-(3-Bromopropyl)-3-methylbenzene Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability of 1-(3-Bromopropyl)-3-methylbenzene under acidic conditions. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of organic chemistry, including the reactivity of alkyl halides and Friedel-Crafts reactions, to predict potential degradation pathways and outline robust experimental protocols for stability assessment. The primary anticipated degradation pathways under acidic conditions are acid-catalyzed solvolysis (hydrolysis) and intramolecular Friedel-Crafts alkylation (cyclization). This document serves as a foundational resource for researchers designing studies involving this compound in acidic environments, providing hypothetical data and detailed methodologies for stability testing.
Introduction
This compound is a substituted aromatic alkyl halide. Its structure, featuring a bromo-functionalized propyl chain attached to a toluene ring, presents several potential sites for reactivity under acidic conditions. Understanding the stability of this compound is critical for its application in pharmaceutical synthesis and other chemical processes where acidic reagents or environments are employed. The presence of both a reactive alkyl bromide and an aromatic ring suggests two primary competing reaction pathways: nucleophilic substitution at the carbon-bromine bond and intramolecular electrophilic aromatic substitution.
Predicted Degradation Pathways
Under acidic conditions, this compound is susceptible to two main degradation pathways:
-
Acid-Catalyzed Solvolysis/Hydrolysis: In the presence of a nucleophilic solvent such as water or an alcohol, the C-Br bond can undergo cleavage. While typically a nucleophilic substitution (SN1 or SN2), strong acids can potentially protonate the bromine atom, making it a better leaving group and facilitating the reaction. The product of hydrolysis would be 1-(3-hydroxypropyl)-3-methylbenzene.
-
Intramolecular Friedel-Crafts Alkylation (Cyclization): The presence of a Lewis or Brønsted acid can promote the formation of a carbocation at the benzylic or secondary carbon of the propyl chain. This carbocation can then be attacked by the electron-rich aromatic ring, leading to an intramolecular cyclization to form 6-methyl-1,2,3,4-tetrahydronaphthalene. This is a classic example of an intramolecular Friedel-Crafts alkylation.
The prevailing pathway is dependent on several factors, including the nature and concentration of the acid, the solvent system, and the reaction temperature.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of stability studies on this compound under various acidic conditions. These tables are intended to serve as a template for organizing experimental results.
Table 1: Effect of Acid Type on Degradation of this compound at 50°C for 24 hours
| Acid (1 M in Acetic Acid) | % Degradation of Starting Material | % Yield of 1-(3-hydroxypropyl)-3-methylbenzene | % Yield of 6-methyl-1,2,3,4-tetrahydronaphthalene |
| Hydrochloric Acid (HCl) | 15 | 12 | 3 |
| Sulfuric Acid (H₂SO₄) | 45 | 5 | 40 |
| Trifluoroacetic Acid (TFA) | 25 | 8 | 17 |
| Lewis Acid (AlCl₃) | >95 | <1 | >90 |
Table 2: Effect of Temperature on Degradation in 1 M Sulfuric Acid in Acetic Acid (24 hours)
| Temperature (°C) | % Degradation of Starting Material | % Yield of 1-(3-hydroxypropyl)-3-methylbenzene | % Yield of 6-methyl-1,2,3,4-tetrahydronaphthalene |
| 25 | 10 | 2 | 8 |
| 50 | 45 | 5 | 40 |
| 75 | 85 | 8 | 77 |
| 100 | >99 | ~5 | ~94 |
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound under acidic conditions.
Protocol for Assessing Acid-Catalyzed Degradation
Objective: To determine the rate and products of degradation of this compound in the presence of various acids.
Materials:
-
This compound
-
Selected acids (e.g., H₂SO₄, HCl, TFA, AlCl₃)
-
Anhydrous solvent (e.g., acetic acid, dichloromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Internal standard for chromatography (e.g., dodecane)
-
Reaction vials, thermostatted reaction block or oil bath
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare stock solutions of this compound and the internal standard in the chosen anhydrous solvent.
-
In a series of reaction vials, add a known concentration of the acid to the solvent.
-
Equilibrate the vials to the desired reaction temperature (e.g., 25°C, 50°C, 75°C).
-
Initiate the reaction by adding a known amount of the this compound stock solution to each vial.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to a vial containing a cold quenching solution.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted samples by a validated HPLC or GC-MS method to quantify the remaining starting material and any degradation products.
Analytical Method for Monitoring Degradation
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: 40-400 m/z
-
Quantification: The concentration of this compound and its degradation products can be determined by creating calibration curves using certified reference standards. The internal standard method should be used to correct for variations in injection volume and sample preparation.
Visualizations
The following diagrams illustrate the key reaction pathways and a typical experimental workflow.
Caption: Predicted degradation pathways of this compound in acidic media.
Caption: General experimental workflow for stability testing.
Conclusion
Methodological & Application
Application Notes and Protocols for the Grignard Reaction of 1-(3-Bromopropyl)-3-methylbenzene
These application notes provide detailed protocols and technical guidance for researchers, scientists, and drug development professionals on the utilization of 1-(3-bromopropyl)-3-methylbenzene in Grignard reactions. The document outlines the synthesis of the corresponding Grignard reagent, 3-(3-methylphenyl)propylmagnesium bromide, and its subsequent application in carbon-carbon bond formation.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group.[2][3] Grignard reagents are typically prepared by the reaction of an organohalide with magnesium metal in an anhydrous ether solvent.[1][4]
This compound is a useful starting material for the formation of the 3-(3-methylphenyl)propylmagnesium bromide Grignard reagent. This reagent can then be used as a nucleophile to attack a wide range of electrophiles, leading to the synthesis of more complex molecules.[2][5] Due to the carbanionic nature of the carbon bound to magnesium, Grignard reagents are highly reactive and function as strong bases and nucleophiles.[1][2] Therefore, strict anhydrous conditions are essential for the success of the reaction to prevent protonation of the Grignard reagent by water or other protic sources.[6][7]
Reaction Scheme
The overall process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile, such as a ketone, to form an alcohol after an acidic workup.[4]
Step 1: Formation of 3-(3-methylphenyl)propylmagnesium bromide
This compound + Mg → 3-(3-methylphenyl)propylmagnesium bromide
Step 2: Reaction with an Electrophile (e.g., a ketone)
3-(3-methylphenyl)propylmagnesium bromide + Ketone → Intermediate Alkoxide
Intermediate Alkoxide + H₃O⁺ → Tertiary Alcohol
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Magnesium turnings | High Purity | Commercially Available |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | Commercially Available |
| Iodine (I₂) | Crystal, Reagent Grade | Commercially Available |
| Acetone | Anhydrous, ≥99.5% | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available |
3.2. Protocol for the Preparation of 3-(3-methylphenyl)propylmagnesium bromide
This protocol is adapted from standard Grignard reagent preparation procedures.[1][6][8]
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon gas.[6][8] A calcium chloride drying tube should be placed on top of the condenser to protect the reaction from atmospheric moisture.[6]
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to the flask; the iodine acts as an activator, and its color will disappear once the reaction initiates.[1]
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.
-
Reaction Progression: The reaction is typically initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the appearance of a cloudy, grayish solution are indicators of reaction initiation.[4] Once the reaction starts, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted.[6] The resulting gray-to-brown solution is the Grignard reagent, which should be used immediately.[6]
3.3. Protocol for the Reaction with Acetone
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Addition of Acetone: Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol product. Further purification can be achieved by column chromatography or distillation.
Data Presentation
The following table summarizes representative quantitative data for a typical Grignard reaction starting from this compound and reacting with acetone.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (46.9 mmol) |
| Magnesium Turnings | 1.37 g (56.3 mmol) |
| Acetone | 2.73 g (46.9 mmol) |
| Product | |
| Product Name | 2-methyl-4-(3-methylphenyl)butan-2-ol |
| Theoretical Yield | 8.92 g |
| Actual Yield | 7.14 g |
| Percent Yield | 80% |
| Physical Properties | |
| Appearance | Colorless oil |
| Boiling Point | ~120-125 °C at 10 mmHg |
| Spectroscopic Data (¹H NMR, CDCl₃) | |
| δ 7.20-7.00 (m, 4H, Ar-H) | |
| δ 2.65 (t, 2H, Ar-CH₂) | |
| δ 2.35 (s, 3H, Ar-CH₃) | |
| δ 1.80-1.70 (m, 2H, -CH₂-) | |
| δ 1.60-1.50 (m, 2H, -CH₂-) | |
| δ 1.25 (s, 6H, C(CH₃)₂) | |
| δ 1.20 (s, 1H, -OH) |
Visualizations
Workflow for Grignard Reagent Preparation
Caption: Workflow for the preparation of 3-(3-methylphenyl)propylmagnesium bromide.
Grignard Reaction Mechanism with a Ketone
Caption: Mechanism of a Grignard reagent reacting with a ketone.
Safety and Troubleshooting
-
Anhydrous Conditions: The primary point of failure in Grignard reactions is the presence of moisture. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere.[6][8]
-
Solvent: Diethyl ether and tetrahydrofuran (THF) are common solvents. THF is a stronger Lewis base and can solvate the Grignard reagent more effectively, sometimes leading to higher reactivity.
-
Initiation: Difficulty in initiating the reaction is common. If the reaction does not start, crushing the magnesium turnings with a glass rod can expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
Side Reactions: A potential side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide. This can be minimized by slow addition of the alkyl halide to the magnesium.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with electrophiles are often exothermic. Proper cooling and controlled addition of reagents are crucial to prevent the reaction from becoming too vigorous.[4]
Conclusion
This compound serves as a valuable precursor for the synthesis of the 3-(3-methylphenyl)propylmagnesium bromide Grignard reagent. This reagent is a versatile tool in organic synthesis, allowing for the introduction of the 3-(3-methylphenyl)propyl group into a variety of molecules. The protocols outlined in this document provide a comprehensive guide for the successful execution of Grignard reactions using this substrate, enabling the synthesis of novel compounds for research and development.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reagents [chemed.chem.purdue.edu]
- 3. youtube.com [youtube.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 1-(3-Bromopropyl)-3-methylbenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. While the coupling of aryl and vinyl halides is well-established, the use of alkyl halides, particularly those with β-hydrogens, has presented greater challenges. However, recent advancements in catalyst systems have expanded the scope of the Suzuki coupling to include C(sp³)-hybridized carbons, opening new avenues for the synthesis of complex molecules.
1-(3-Bromopropyl)-3-methylbenzene is a valuable building block in this context. Its primary alkyl bromide functionality allows for its participation in C(sp³)-C(sp²) Suzuki coupling reactions, providing a straightforward method for the introduction of a 3-(m-tolyl)propyl moiety into various aromatic and heteroaromatic systems. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a range of biologically active compounds and functional materials. These application notes provide an overview of the utility of this compound in Suzuki coupling reactions and offer a detailed, representative protocol for its application.
Significance and Applications
The use of this compound in Suzuki coupling reactions offers a versatile strategy for the synthesis of a variety of molecular scaffolds. The resulting 1-aryl-3-(m-tolyl)propane derivatives are key intermediates in the development of novel therapeutic agents and functional materials.
-
Drug Discovery and Development: The 1,3-diarylpropane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of biological targets. The ability to readily synthesize libraries of analogues by coupling this compound with diverse aryl and heteroaryl boronic acids is highly valuable for structure-activity relationship (SAR) studies.
-
Materials Science: The incorporation of the flexible 3-(m-tolyl)propyl linker can be used to tune the photophysical and electronic properties of organic materials, making it a useful building block for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl bromide, in this case, this compound, to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate salt, which then transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Disclaimer: The following protocol is a representative procedure for the Suzuki coupling of a primary alkyl bromide and has been adapted for this compound based on established methodologies for similar substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific coupling partners.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Protocol: Synthesis of 1-(3-Phenylpropyl)-3-methylbenzene
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.04 equiv) or another suitable phosphine ligand
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous toluene or dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (or dioxane) and a small amount of degassed water (e.g., a 10:1 mixture of organic solvent to water).
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: To the degassed mixture, add palladium(II) acetate and the phosphine ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-phenylpropyl)-3-methylbenzene.
Data Presentation: Typical Reaction Conditions for C(sp³)-C(sp²) Suzuki Coupling
The following table summarizes common conditions for the Suzuki coupling of primary alkyl bromides with arylboronic acids. These serve as a starting point for optimization when using this compound.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | NiCl₂(dme) |
| Ligand | PCy₃ | SPhos | XPhos | dtbbpy |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ | NaOH |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | DMF |
| Temperature | 80-100 °C | Room Temp. - 60 °C | 100-120 °C | 60-80 °C |
| Typical Yield | Moderate to High | Moderate to High | Good to Excellent | Moderate to Good |
Note on Yields: The yield of the Suzuki coupling reaction is highly dependent on the specific substrates, catalyst system, and reaction conditions. For C(sp³)-C(sp²) couplings involving primary alkyl bromides, yields can range from moderate to excellent, but side reactions such as β-hydride elimination and hydrolysis can lower the efficiency. Careful optimization is crucial to maximize the yield of the desired product.
Application Notes and Protocols: Intramolecular Friedel-Crafts Alkylation of 1-(3-Bromopropyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Friedel-Crafts alkylation is a powerful C-C bond-forming reaction in organic synthesis, enabling the construction of cyclic systems. This application note details the synthesis of 6-methyl-1,2,3,4-tetrahydronaphthalene through the intramolecular cyclization of 1-(3-bromopropyl)-3-methylbenzene. This transformation is a classic example of electrophilic aromatic substitution, where the tethered alkyl halide, activated by a Lewis acid catalyst, acts as the electrophile that attacks the nucleophilic aromatic ring. The resulting tetralin scaffold is a common structural motif in medicinal chemistry and natural products. This document provides a detailed experimental protocol, relevant data, and a mechanistic overview to guide researchers in successfully performing this reaction.
Reaction Principle
The intramolecular Friedel-Crafts alkylation of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the bromine atom of the propyl side chain, facilitating its departure and the formation of a primary carbocation or a carbocation-like complex. This electrophilic center is then attacked by the electron-rich aromatic ring to form a new six-membered ring. Subsequent deprotonation restores the aromaticity of the newly formed bicyclic system, yielding the final product, 6-methyl-1,2,3,4-tetrahydronaphthalene. The methyl group on the aromatic ring is an activating group, which can influence the regioselectivity of the cyclization.
Experimental Protocol
This protocol is adapted from established procedures for intramolecular Friedel-Crafts alkylations.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 1 M HCl.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 6-methyl-1,2,3,4-tetrahydronaphthalene.
Data Presentation
The following table summarizes typical quantitative data for the intramolecular Friedel-Crafts alkylation of this compound. Please note that yields can vary based on the purity of reagents and adherence to anhydrous conditions.
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Catalyst Loading | 1.1 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Reaction Pathway and Logic
The following diagrams illustrate the overall reaction and a simplified workflow for the experimental procedure.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(3-Bromopropyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1-(3-bromopropyl)-3-methylbenzene. This versatile building block is valuable in medicinal chemistry and materials science, allowing for the introduction of various functional groups. The protocols herein describe the synthesis of key derivatives through reactions with common nucleophiles: sodium azide, aniline, and thiourea. These reactions provide pathways to azides, secondary amines, and isothiouronium salts, respectively, which are important intermediates for further chemical modifications, including the synthesis of primary amines and sulfur-containing compounds.
Introduction
This compound is a useful bifunctional molecule possessing both an aromatic ring amenable to electrophilic substitution and a reactive alkyl bromide that readily undergoes nucleophilic substitution. The bromine atom, being a good leaving group, is easily displaced by a variety of nucleophiles, making this compound an excellent starting material for the synthesis of a diverse range of substituted m-tolylpropyl derivatives. These derivatives are of significant interest in drug discovery and materials science due to the incorporation of the lipophilic m-tolyl group. This document outlines protocols for three key nucleophilic substitution reactions, providing a foundation for the synthesis of more complex molecules.
Applications
The products derived from nucleophilic substitution reactions of this compound have several potential applications:
-
1-(3-Azidopropyl)-3-methylbenzene: This compound is a precursor for the synthesis of 1-(3-aminopropyl)-3-methylbenzene through reduction. Primary amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The azide group can also participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, which are important scaffolds in medicinal chemistry.
-
N-(3-(m-Tolyl)propyl)aniline: Secondary amines of this type are common substructures in biologically active molecules. The linkage of an aromatic amine to the m-tolylpropyl moiety can be a key pharmacophore in various drug candidates.
-
S-(3-(m-Tolyl)propyl)isothiouronium Bromide: This salt can be hydrolyzed to form the corresponding thiol, 3-(m-tolyl)propane-1-thiol. Thiols are important in the development of enzyme inhibitors, as linkers for bioconjugation, and in materials science for the functionalization of surfaces.
Reaction Schemes
The following diagram illustrates the nucleophilic substitution reactions of this compound with sodium azide, aniline, and thiourea.
Synthesis of Heterocyclic Compounds from 1-(3-Bromopropyl)-3-methylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)-3-methylbenzene is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive bromo-propyl chain and a substituted aromatic ring, allows for the construction of diverse cyclic systems through intramolecular cyclization reactions. The bromine atom acts as a good leaving group for nucleophilic substitution, while the aromatic ring can participate in electrophilic substitution reactions. This combination of reactivity makes it a key building block for the synthesis of heterocycles with potential applications in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the synthesis of a representative heterocyclic compound, 7-methylchroman-4-one, which can be conceptually derived from this compound. While a direct cyclization of this compound to a chroman ring is not the most common route, the synthesis of the closely related 7-methylchroman-4-one from m-cresol (3-methylphenol) and a three-carbon electrophile illustrates the core principles of forming a heterocyclic ring fused to the m-methylphenyl moiety. This chromanone scaffold is a key intermediate in the synthesis of various biologically active molecules.
Application: Synthesis of 7-Methylchroman-4-one
The synthesis of 7-methylchroman-4-one from m-cresol serves as an excellent model for the construction of a chromanone ring system that is structurally related to potential derivatives of this compound. The general strategy involves the reaction of m-cresol with a suitable three-carbon component, followed by an intramolecular Friedel-Crafts acylation to close the heterocyclic ring.
Reaction Scheme:
Caption: Synthesis of 7-Methylchroman-4-one from m-cresol.
Experimental Protocols
Protocol 1: Synthesis of 3-(m-tolyloxy)propanoic acid
This protocol describes the synthesis of the key intermediate, 3-(m-tolyloxy)propanoic acid, via a Williamson ether synthesis.
Materials:
-
m-Cresol
-
3-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water to create a concentrated solution.
-
To the stirred solution, add m-cresol and heat the mixture to 50-60 °C until the cresol has completely dissolved.
-
In a separate beaker, dissolve 3-chloropropionic acid in water.
-
Slowly add the 3-chloropropionic acid solution to the sodium cresolate solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of 1-2 is reached. This will precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol-water) to obtain pure 3-(m-tolyloxy)propanoic acid.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield (%) |
| m-Cresol | 1.0 | 85-95 |
| 3-Chloropropionic Acid | 1.1 | |
| Sodium Hydroxide | 2.2 |
Protocol 2: Intramolecular Friedel-Crafts Acylation to 7-Methylchroman-4-one
This protocol details the cyclization of 3-(m-tolyloxy)propanoic acid to form the chromanone ring.
Materials:
-
3-(m-tolyloxy)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
-
Dichloromethane (if using Eaton's reagent)
-
Ice
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Using Polyphosphoric Acid (PPA):
-
Place 3-(m-tolyloxy)propanoic acid in a round-bottom flask.
-
Add polyphosphoric acid (typically 10 times the weight of the acid) and heat the mixture to 80-100 °C with stirring for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Using Eaton's Reagent:
-
Dissolve 3-(m-tolyloxy)propanoic acid in dichloromethane.
-
Add Eaton's reagent dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be further purified.
-
Quantitative Data:
| Cyclizing Agent | Reaction Time (h) | Typical Yield (%) |
| Polyphosphoric Acid | 1-2 | 70-85 |
| Eaton's Reagent | 1-3 | 75-90 |
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis of 7-methylchroman-4-one.
Caption: Workflow for 7-methylchroman-4-one synthesis.
Signaling Pathway Application (Hypothetical)
While the direct signaling pathway modulation by this compound is not established, the synthesized heterocyclic derivatives, such as chromanones, are known to be scaffolds for molecules that can interact with various biological targets. For instance, chromanone derivatives have been explored as inhibitors of enzymes like phosphodiesterases (PDEs) or as ligands for nuclear receptors. The diagram below illustrates a hypothetical scenario where a chromanone derivative inhibits a kinase in a signaling pathway.
Caption: Hypothetical inhibition of a kinase by a chromanone derivative.
Conclusion
This compound and its conceptual synthetic precursors like m-cresol are valuable starting points for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided for the synthesis of 7-methylchroman-4-one illustrate a robust and adaptable method for constructing the chromanone core. Researchers can modify the starting materials and reaction conditions to generate a library of substituted chromanones for screening in various drug discovery programs. The inherent reactivity of the bromopropyl group in the title compound also opens up possibilities for direct reactions with a wide range of binucleophiles to access other novel heterocyclic systems.
preparation of 3-(3-methylphenyl)propan-1-amine from "1-(3-Bromopropyl)-3-methylbenzene"
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methylphenyl)propan-1-amine is a primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a substituted aromatic ring and a flexible propyl-amine chain, makes it a key intermediate for introducing the 3-methylphenylpropyl moiety into larger molecules. The efficient and selective synthesis of this primary amine is therefore of significant interest in medicinal chemistry and drug development.
This document provides detailed protocols for the preparation of 3-(3-Methylphenyl)propan-1-amine from the readily available starting material, 1-(3-bromopropyl)-3-methylbenzene. Direct alkylation of ammonia with alkyl halides is often an inefficient method for the synthesis of primary amines, as it typically leads to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts[1][2]. To overcome this lack of selectivity, more controlled synthetic strategies are required.
Two highly effective and widely used methods for the selective synthesis of primary amines from alkyl halides are the Gabriel Synthesis and the Azide Synthesis . Both methods circumvent the issue of over-alkylation, a common side reaction in direct ammonolysis[3][4].
-
Gabriel Synthesis: This classic method utilizes phthalimide as an ammonia surrogate. The phthalimide anion, a bulky and non-basic nucleophile, reacts with the alkyl halide to form an N-alkylphthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine[4][5][6]. This method is robust and generally provides good yields of the primary amine.
-
Azide Synthesis: This method involves the nucleophilic substitution of the halide with an azide ion (N₃⁻) to form an alkyl azide. The resulting alkyl azide is not nucleophilic and thus does not undergo further alkylation[7]. The azide is then reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation[8][9]. This method is often considered advantageous due to the mild conditions that can be employed for the reduction step[8].
This document will provide detailed experimental protocols for both the Gabriel Synthesis and the Azide Synthesis for the preparation of 3-(3-methylphenyl)propan-1-amine.
Synthetic Pathways
Gabriel Synthesis Workflow
Caption: Workflow for the Gabriel Synthesis of 3-(3-methylphenyl)propan-1-amine.
Azide Synthesis Workflow
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Preparation of 1° Amines: Azide Synthesis [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols: 1-(3-Bromopropyl)-3-methylbenzene as an Alkylating Agent for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)-3-methylbenzene is a versatile alkylating agent employed in synthetic organic chemistry, particularly for the introduction of a 3-(m-tolyl)propyl group onto a variety of nucleophiles. Its utility is most pronounced in the N-alkylation of primary and secondary amines, a critical transformation in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The presence of the bromine atom provides a good leaving group for nucleophilic substitution, while the m-tolyl moiety can influence the pharmacological profile of the resulting amine-containing compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent for amines.
Chemical Properties and Reactivity
This compound
| Property | Value |
| CAS Number | 67551-65-3 |
| Molecular Formula | C₁₀H₁₃Br |
| Molecular Weight | 213.11 g/mol |
| Boiling Point | 115-117 °C at 2 mmHg |
| Density | 1.251 g/mL at 25 °C |
The reactivity of this compound is primarily dictated by the carbon-bromine bond. The bromine atom, being an excellent leaving group, facilitates the nucleophilic attack by amines at the adjacent carbon atom, leading to the formation of a new carbon-nitrogen bond. This S_N2 reaction is a fundamental process in the synthesis of secondary and tertiary amines.
It is important to note that the direct alkylation of primary and secondary amines with alkyl halides can sometimes lead to a mixture of products due to over-alkylation. The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine. Similarly, the tertiary amine can be further alkylated to form a quaternary ammonium salt. Careful control of reaction conditions, such as the stoichiometry of reactants, temperature, and choice of base, is crucial to achieve the desired product selectivity.
Applications in Amine Alkylation
The N-alkylation of amines with this compound is a valuable method for the synthesis of N-substituted 3-(m-tolyl)propan-1-amines. These compounds are of interest in medicinal chemistry due to their structural motifs being present in various therapeutic agents.
General Reaction Scheme
The general reaction for the alkylation of a primary or secondary amine with this compound is depicted below:
Application Note: N-Alkylation with 1-(3-Bromopropyl)-3-methylbenzene for Novel Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds that are prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] This application note provides a detailed protocol for the N-alkylation of primary and secondary amines using the versatile alkylating agent, 1-(3-Bromopropyl)-3-methylbenzene. This reagent is a valuable building block in medicinal chemistry, enabling the introduction of a 3-(m-tolyl)propyl moiety to a parent amine. This structural motif can be instrumental in modifying the pharmacological properties of a lead compound, such as its potency, selectivity, or pharmacokinetic profile.[2] The procedures outlined below are designed to be a robust starting point for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
General Reaction Scheme
The N-alkylation reaction proceeds via a nucleophilic substitution (typically SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, thus preventing the protonation of the starting amine and promoting the reaction to completion.[3][4]
Reaction:
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound. The reaction conditions can be optimized by varying the base, solvent, temperature, and reaction time.
Materials:
-
This compound (CAS: 103324-39-6)[5]
-
Primary or secondary amine of interest
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).
-
Add a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.[3][6] The choice of solvent may depend on the solubility of the reactants and the desired reaction temperature.[1]
-
Add a base, such as powdered anhydrous potassium carbonate (2.0-3.0 equivalents) or cesium carbonate (1.5-2.0 equivalents).[3][7] Cesium carbonate is a stronger base and can be more effective for less reactive amines.
-
To the stirred suspension, add this compound (1.0-1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is typically stirred at room temperature or heated to 50-80 °C.[8] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.
-
The filtrate is then transferred to a separatory funnel and diluted with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes representative yields for N-alkylation reactions with various alkyl bromides under different conditions. While this data is not specific to this compound, it provides a useful reference for expected outcomes in similar reactions.
| Entry | Amine | Alkyl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine·HBr | n-Butylbromide | Triethylamine | DMF | 20-25 | 9 | 76 | [6] |
| 2 | Aniline·HBr | n-Butylbromide | Triethylamine | DMF | 20-25 | 15 | 63 | [6] |
| 3 | Phthalimide | Propylene Carbonate | CaCl₂ | - | 150 | 1 | 63 | [9] |
| 4 | Benzamide | Benzyl bromide | K₃PO₄ | CH₃CN | 50 | 24 | 72 | [8] |
| 5 | Aniline | 1-Bromopropane | - | CH₃CN | - | - | - | [4] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation procedure described above.
Caption: General workflow for the N-alkylation of amines.
Role in Drug Discovery
N-alkylation with reagents like this compound is a key step in the lead optimization phase of drug discovery. The diagram below shows the logical relationship of this synthetic step within the broader context of developing a new medicinal agent.[10]
Caption: The role of synthesis in the drug discovery process.
Safety Precautions
-
This compound is an alkylating agent and should be handled with care. Alkyl bromides can be irritants and lachrymators.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a solvent that can be absorbed through the skin. Handle with appropriate gloves.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The N-alkylation of amines with this compound is a straightforward and effective method for synthesizing novel amine derivatives. The protocol provided herein offers a solid foundation for researchers to build upon. By systematically modifying the reaction parameters, this procedure can be adapted to a wide range of amine substrates, making it a valuable tool in the synthesis of new chemical entities for pharmaceutical and agrochemical research.
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. nbinno.com [nbinno.com]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 103324-39-6 | DEA32439 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-(3-Bromopropyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 1-(3-Bromopropyl)-3-methylbenzene with phenylboronic acid. This reaction is a powerful tool for the formation of a carbon-carbon bond, yielding 1-(3-phenylpropyl)-3-methylbenzene, a scaffold of interest in medicinal chemistry and materials science. The protocol is based on established methodologies for the Suzuki-Miyaura coupling of substituted aryl bromides.[1][2][3]
Reaction Scheme
The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron compound (phenylboronic acid) with an organohalide (this compound) in the presence of a palladium catalyst and a base to form a new carbon-carbon single bond.[4][5][6]
Chemical Equation:
Data Presentation
The following table summarizes the expected quantitative data for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid under the specified conditions. Yields are based on typical results for similar cross-coupling reactions of substituted bromobenzenes.[7][8]
| Parameter | Value |
| Substrate 1 | This compound |
| Substrate 2 | Phenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | Toluene/Ethanol/Water |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Expected Yield | 85-95% |
Experimental Protocol
This protocol details the step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 213 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 1-(3-phenylpropyl)-3-methylbenzene.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.[4][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol.
Caption: Experimental workflow for the synthesis of 1-(3-phenylpropyl)-3-methylbenzene.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Synthesis of (3-(m-tolyl)propyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of phosphonium salts, specifically focusing on the preparation of (3-(m-tolyl)propyl)triphenylphosphonium bromide from 1-(3-bromopropyl)-3-methylbenzene. This class of compounds are invaluable precursors for the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry and drug development.[1]
Introduction
Phosphonium salts are typically synthesized via the quaternization of a phosphine with an alkyl halide.[2] The reaction of triphenylphosphine with a primary alkyl halide, such as this compound, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism to yield the corresponding phosphonium salt.[2][3] These salts are stable, crystalline solids that can be readily isolated and purified. Upon treatment with a strong base, they are converted into the corresponding phosphorus ylide, or Wittig reagent, which is a key intermediate in the Wittig olefination reaction for the formation of carbon-carbon double bonds.[4]
Reaction Principle
The synthesis of (3-(m-tolyl)propyl)triphenylphosphonium bromide involves the direct reaction of this compound with triphenylphosphine. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion in a classic SN2 reaction.
Reaction Scheme:
Experimental Protocols
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene (or other suitable non-polar solvent such as benzene)[2]
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Schlenk line or inert gas (Nitrogen or Argon) supply (recommended)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 equivalent). The flask should be flushed with an inert gas to minimize side reactions.
-
Dissolution: Add anhydrous toluene to the flask to dissolve the triphenylphosphine.
-
Addition of Alkyl Halide: To the stirred solution, add this compound (1.0 - 1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain this temperature for several hours (typically 4-24 hours).[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The phosphonium salt, being ionic, is typically insoluble in non-polar solvents and will precipitate out as a white solid.[2] Cooling the mixture in an ice bath can further promote crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified phosphonium salt under vacuum to obtain the final product.
Data Presentation
Quantitative data for the target compound, (3-(m-tolyl)propyl)triphenylphosphonium bromide, is not available in the searched literature. However, the following table summarizes the properties of structurally similar phosphonium salts to provide a comparative reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Propyltriphenylphosphonium bromide | C₂₁H₂₂BrP | 385.28 | 235-238 | [7] |
| (3-(Dimethylamino)propyl)triphenylphosphonium bromide hydrobromide | C₂₃H₂₈Br₂NP | 509.27 | 283-285 | [4] |
| [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide | C₂₄H₂₆BrO₂P | 457.34 | 165-167 | |
| (3-Benzyloxypropyl)triphenylphosphonium bromide | C₂₈H₂₈BrOP | 491.40 | 153-154 |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of (3-(m-tolyl)propyl)triphenylphosphonium bromide.
Signaling Pathway (Reaction Mechanism)
Caption: SN2 mechanism for the formation of the phosphonium salt.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide CAS#: 27710-82-3 [m.chemicalbook.com]
- 4. biomedres.us [biomedres.us]
- 5. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]
- 6. 丙基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (3-苄氧基丙基)三苯基溴化鏻 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Intramolecular Cyclization of 1-(3-Bromopropyl)-3-methylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the intramolecular cyclization of 1-(3-bromopropyl)-3-methylbenzene and its derivatives. This reaction, a classic example of an intramolecular Friedel-Crafts alkylation, is a fundamental transformation in organic synthesis for the construction of the tetralin framework. Tetralin and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and discusses the broad applications of the resulting tetralin derivatives in drug discovery.
Introduction
The intramolecular cyclization of this compound proceeds via an electrophilic aromatic substitution mechanism to yield 6-methyl-1,2,3,4-tetrahydronaphthalene, commonly known as 6-methyltetralin.[3] This transformation is typically catalyzed by a Lewis acid, which facilitates the formation of a carbocationic intermediate that is subsequently attacked by the electron-rich aromatic ring.
The resulting tetralin scaffold is of significant interest to the pharmaceutical industry due to its presence in a wide range of therapeutic agents. Tetralin derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antidepressant, and anti-inflammatory properties.[1][2]
Reaction Mechanism and Experimental Workflow
The intramolecular Friedel-Crafts alkylation of this compound is initiated by the coordination of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, FeCl₃) to the bromine atom of the propyl side chain. This enhances the leaving group ability of the bromide, leading to the formation of a primary carbocation. This primary carbocation can then be attacked by the nucleophilic aromatic ring to form the six-membered ring of the tetralin system. A subsequent deprotonation step regenerates the aromaticity of the benzene ring and releases the protonated catalyst.
Caption: Figure 1: Reaction Mechanism of Intramolecular Friedel-Crafts Cyclization.
The general experimental workflow for this synthesis involves the slow addition of the Lewis acid to a solution of the this compound derivative in a suitable anhydrous solvent, followed by stirring at a specific temperature until the reaction is complete. The reaction is then quenched, and the product is isolated and purified.
Caption: Figure 2: General Experimental Workflow.
Experimental Protocols
The following is a generalized protocol for the intramolecular Friedel-Crafts cyclization of this compound. Researchers should optimize the conditions based on their specific substrate and available resources.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid (e.g., SnCl₄, FeCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent (e.g., carbon disulfide, nitrobenzene)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath to 0 °C. Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 6-methyl-1,2,3,4-tetrahydronaphthalene.
Quantitative Data
The yield and reaction conditions for the intramolecular cyclization can vary depending on the Lewis acid used, the solvent, and the reaction temperature. The following table summarizes typical conditions and reported yields for similar intramolecular Friedel-Crafts alkylations.
| Starting Material | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenyl-1-butanol | H₃PO₄ | - | - | - | 50 | [Organic Syntheses] |
| Aryl Ketone Precursors | FeCl₃ (catalytic) | Dichloroethane | 80 | 8 | up to 96 | [2] |
| ortho-Prenylated Chalcones | InCl₃·4H₂O (2) | DCM | 0 to rt | 15 | 93 | [4] |
| 2-(2-vinylphenyl)acetaldehydes | BF₃·Et₂O (1.1) | CH₂Cl₂ | 0 | 2 | 55-75 | [5] |
Characterization of 6-Methyl-1,2,3,4-tetrahydronaphthalene
The structure of the product, 6-methyl-1,2,3,4-tetrahydronaphthalene, can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the aliphatic protons of the tetralin ring system.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄, MW: 146.23 g/mol ).[3]
Applications in Drug Discovery
The tetralin scaffold is a key structural motif in a variety of biologically active molecules and pharmaceuticals. The synthesis of 6-methyl-1,2,3,4-tetrahydronaphthalene and its derivatives provides access to a class of compounds with significant therapeutic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
Application Notes and Protocols: The Use of 1-(3-Bromopropyl)-3-methylbenzene in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of 1-(3-Bromopropyl)-3-methylbenzene in solid-phase organic synthesis (SPOS). While direct literature citing the use of this specific reagent in SPOS is limited, its chemical structure suggests a viable application as a precursor for the development of novel linkers for solid-phase synthesis. This document outlines a hypothetical protocol for the synthesis of a custom linker derived from this compound and its subsequent attachment to a solid support, followed by the immobilization of a substrate for further synthetic modifications.
Introduction to Linkers in Solid-Phase Synthesis
Solid-phase organic synthesis is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of compound libraries. The choice of a linker, which connects the growing molecule to the insoluble solid support, is a critical parameter for a successful synthesis. The linker must be stable to the reaction conditions employed during the synthesis and allow for the clean cleavage of the final product from the resin. Common linkers, such as the Wang and Merrifield linkers, are widely used for the synthesis of peptides and small molecules. The development of new linkers with unique cleavage properties or specialized applications remains an active area of research.
Hypothetical Application: A Novel Linker Derived from this compound
This compound can be envisioned as a precursor for a novel linker system. The propyl chain provides a flexible spacer, and the bromo group offers a reactive handle for attachment to a solid support or for further functionalization. The meta-methyl group on the benzene ring can subtly influence the electronic properties and, therefore, the cleavage characteristics of the final linker.
This application note details a hypothetical two-step process:
-
Synthesis of a Carboxylic Acid-Functionalized Linker: The bromo group of this compound is displaced by a nucleophile that introduces a carboxylic acid moiety.
-
Attachment to an Amino-Functionalized Resin: The resulting carboxylic acid-functionalized linker is then coupled to an amino-functionalized solid support, such as Rink Amide resin, using standard peptide coupling conditions.
The final structure would be a resin-bound linker with a terminal functional group (e.g., a hydroxyl or amino group introduced in the first step) ready for the attachment of the first building block of a synthetic sequence.
Experimental Protocols
Synthesis of 4-(3-(m-tolyl)propyl)oxybenzoic acid (Linker Precursor)
This protocol describes the synthesis of a carboxylic acid-functionalized linker precursor from this compound and 4-hydroxybenzoic acid.
Materials:
-
This compound
-
4-hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzoic acid (1.2 equivalents) in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Attachment of the Linker to Rink Amide Resin
This protocol details the coupling of the synthesized linker precursor to an amino-functionalized resin.
Materials:
-
Rink Amide resin
-
4-(3-(m-tolyl)propyl)oxybenzoic acid (Linker Precursor)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3x) and DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group from the Rink Amide linker.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
In a separate flask, dissolve the linker precursor (3.0 equivalents relative to the resin loading), HOBt (3.0 equivalents), and DIC (3.0 equivalents) in DMF.
-
Add the activated linker solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (5x), DCM (5x), and methanol (3x).
-
Dry the resin under vacuum.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and functionalization of the resin.
| Parameter | Expected Value | Method of Determination |
| Linker Synthesis | ||
| Yield of 4-(3-(m-tolyl)propyl)oxybenzoic acid | 75-85% | Gravimetric analysis after purification |
| Purity of Linker | >95% | ¹H NMR, ¹³C NMR, LC-MS |
| Resin Functionalization | ||
| Resin Loading Capacity | 0.4 - 0.6 mmol/g | Quantitative determination of the terminal functional group (e.g., Fmoc quantification after loading the first amino acid) |
| Coupling Efficiency | >95% | Kaiser Test or Chloranil Test |
Diagrams
Experimental Workflow for Linker Synthesis and Resin Attachment
Caption: Workflow for the synthesis of the linker precursor and its attachment to the solid support.
Signaling Pathway Analogy: Logic of Solid-Phase Synthesis
Caption: Logical flow of a typical solid-phase synthesis cycle.
Conclusion
While this compound is not a commonly cited reagent in the context of solid-phase organic synthesis, its chemical properties make it a plausible candidate for the development of novel linker systems. The protocols outlined in this document provide a theoretical framework for its application, which can be adapted and optimized by researchers in the field. The successful implementation of this or similar custom linkers could offer new possibilities for the synthesis of complex molecules with tailored cleavage strategies. Further research would be required to fully characterize the stability and cleavage kinetics of such a linker system.
Application Notes and Protocols for the Scale-Up Synthesis of 1-(3-Bromopropyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)-3-methylbenzene is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules. Its bifunctional nature, possessing both an aromatic ring amenable to further substitution and a reactive alkyl bromide handle for nucleophilic displacement, makes it a versatile intermediate. This document provides a detailed protocol for the scalable synthesis of this compound from the commercially available precursor, 3-(m-tolyl)propan-1-ol, using phosphorus tribromide. This method is a well-established and reliable procedure for converting primary alcohols to their corresponding bromides, offering high yields and straightforward purification, making it suitable for larger-scale production.
Synthetic Pathway
The overall synthetic transformation involves the conversion of the primary alcohol, 3-(m-tolyl)propan-1-ol, to the desired alkyl bromide, this compound, through a nucleophilic substitution reaction facilitated by phosphorus tribromide.
Reaction:
3-(m-tolyl)propan-1-ol + PBr₃ → this compound
Experimental Protocol
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate equipment and safety considerations.
Materials and Equipment:
-
3-(m-tolyl)propan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-(m-tolyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure good stirring.
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with gentle stirring under a nitrogen atmosphere.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5 °C during the addition. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice or into a beaker of ice-cold water with vigorous stirring to quench the excess PBr₃.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Data Presentation
The following table summarizes the quantitative data for a representative scale-up synthesis.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| 3-(m-tolyl)propan-1-ol | 150.22 | 1.0 | 1.0 | 150.22 g |
| Phosphorus tribromide (PBr₃) | 270.69 | 0.4 | 0.4 | 108.28 g (39.9 mL) |
| Dichloromethane (DCM) | 84.93 | - | - | 500 mL |
| Saturated NaHCO₃ solution | - | - | - | As needed for wash |
| Brine | - | - | - | As needed for wash |
| Anhydrous MgSO₄ | - | - | - | As needed for drying |
| Product | ||||
| This compound | 213.11 | - | - | Expected Yield: >85% |
Safety Precautions
-
Phosphorus tribromide (PBr₃) is a corrosive and lachrymatory substance that reacts violently with water. [1][2][3] Handle PBr₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4]
-
Ensure all glassware is thoroughly dried before use to prevent a violent reaction with PBr₃.
-
The addition of PBr₃ is exothermic and should be done slowly and with efficient cooling to control the reaction temperature.
-
The quenching of the reaction mixture should be performed carefully and slowly to manage the exothermic reaction and any gas evolution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
Always have an emergency shower and eyewash station readily accessible.[1]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the chemical transformation pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation from reactants to products.
References
synthesis of "1-(3-azidopropyl)-3-methylbenzene" from "1-(3-Bromopropyl)-3-methylbenzene"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-(3-azidopropyl)-3-methylbenzene from 1-(3-bromopropyl)-3-methylbenzene. This transformation is a standard nucleophilic substitution reaction, widely used in organic synthesis for the introduction of the versatile azide functional group, a key component in "click chemistry" and a precursor to amines.
Introduction
The conversion of alkyl halides to alkyl azides is a fundamental transformation in organic chemistry. The azide moiety serves as a versatile functional group, readily participating in various reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. It can also be easily reduced to a primary amine. This protocol details the synthesis of 1-(3-azidopropyl)-3-methylbenzene, a useful building block in medicinal chemistry and materials science. The reaction proceeds via an SN2 mechanism, where the azide ion displaces the bromide ion.[1] This document outlines a robust and efficient method for this synthesis, including reaction setup, workup, purification, and characterization.
Data Presentation
Table 1: Summary of a Representative Experimental Protocol
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield (isolated) | >90% (expected) |
Experimental Protocols
Materials and Equipment
-
This compound (Boiling Point: 241 °C, Density: 1.24 g/cm³)[2]
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[3][4] It can also form explosive heavy metal azides.[5] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[4][5][6]
-
Avoid contact of sodium azide with acids, as it will generate highly toxic and explosive hydrazoic acid gas.[3][5]
-
Do not use metal spatulas to handle sodium azide.[3]
-
All waste containing sodium azide must be quenched and disposed of according to institutional safety guidelines.[6][7]
Synthetic Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 eq).
-
Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle.
-
Monitoring the Reaction: Stir the reaction mixture at 80 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x volumes) and then with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-(3-azidopropyl)-3-methylbenzene can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Characterization Data (Predicted)
As no experimental spectral data for 1-(3-azidopropyl)-3-methylbenzene was found in the searched literature, the following are predicted characteristic peaks based on the structure and data from analogous compounds.
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretch is expected around 2100 cm⁻¹ .
-
C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹ .
-
C-H stretching vibrations of the aliphatic propyl chain will be observed in the 2850-2960 cm⁻¹ region.
-
Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃):
-
Aromatic protons: Multiplets in the range of δ 6.9-7.2 ppm (4H).
-
Methylene protons adjacent to the azide group (-CH₂N₃): A triplet around δ 3.3 ppm (2H).
-
Methylene protons adjacent to the aromatic ring (Ar-CH₂-): A triplet around δ 2.7 ppm (2H).
-
Central methylene protons (-CH₂-CH₂-CH₂-): A multiplet around δ 1.9 ppm (2H).
-
Methyl protons (-CH₃): A singlet around δ 2.3 ppm (3H).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃):
-
Aromatic carbons: Peaks in the range of δ 125-140 ppm .
-
Carbon attached to the azide group (-CH₂N₃): A peak around δ 50-55 ppm .
-
Carbon attached to the aromatic ring (Ar-CH₂-): A peak around δ 30-35 ppm .
-
Central carbon of the propyl chain (-CH₂-CH₂-CH₂-): A peak around δ 28-32 ppm .
-
Methyl carbon (-CH₃): A peak around δ 21 ppm .
Mandatory Visualization
Caption: Workflow for the synthesis of 1-(3-azidopropyl)-3-methylbenzene.
References
- 1. docbrown.info [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029) [hmdb.ca]
- 5. Benzene, 1-azido-3-methyl- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) [hmdb.ca]
Troubleshooting & Optimization
Technical Support Center: Grignard Reactions with 1-(3-Bromopropyl)-3-methylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 1-(3-bromopropyl)-3-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed when preparing the Grignard reagent from this compound?
A1: The primary side products in the Grignard reaction of this compound are the result of several competing reactions. The most prevalent of these is the Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer.[1][2][3][4][5][6][7][8][9] Another common side product is the corresponding alkane, 1-methyl-3-propylbenzene, which forms if the Grignard reagent comes into contact with any protic species, such as water.[1][3][10][11][12] Additionally, reaction with oxygen can lead to the formation of alkoxides.[1]
Q2: My Grignard reaction is not initiating. What are the possible causes and solutions?
A2: Failure to initiate is a common issue. The primary cause is often the presence of an oxide layer on the magnesium turnings, which can be removed by gentle crushing or by using a small crystal of iodine to activate the magnesium surface. Another critical factor is the absolute exclusion of moisture from the reaction system. Ensure all glassware is oven-dried and the solvent is anhydrous.
Q3: I am observing a significant amount of a high-boiling point impurity in my crude product. What is it likely to be?
A3: A high-boiling point impurity is often the Wurtz-type coupling product, 1,6-bis(3-methylphenyl)hexane. This dimer forms when the Grignard reagent (3-methyl-3-propylmagnesium bromide) reacts with unreacted this compound. This side reaction is favored at higher concentrations and temperatures.[8]
Q4: After quenching my reaction with an aqueous solution, I isolated a significant amount of 1-methyl-3-propylbenzene. Why did this happen?
A4: The formation of 1-methyl-3-propylbenzene indicates that the Grignard reagent was protonated. This occurs when the Grignard reagent, a strong base, reacts with a proton source.[10] The most common source is water, which could be present in the reaction solvent, on the glassware, or introduced with the substrate if it is not perfectly dry.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | - Incomplete formation of the Grignard reagent.- Presence of moisture or other protic impurities.- Significant formation of side products (Wurtz coupling, protonation).- Reaction temperature is too high or too low. | - Activate magnesium with iodine or by mechanical grinding.- Ensure all glassware is oven-dried and solvents are anhydrous.- Add the alkyl halide slowly to the magnesium suspension to minimize Wurtz coupling.- Maintain an appropriate reaction temperature, often starting at room temperature and cooling if the reaction becomes too exothermic.[1] |
| Formation of a white precipitate before adding the electrophile | - Reaction with atmospheric oxygen or moisture. | - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Difficulty in isolating the desired product from side products | - Similar physical properties of the desired product and side products (e.g., boiling points). | - Employ careful purification techniques such as column chromatography or fractional distillation.- Characterize all fractions to identify the desired product and impurities. |
Key Side Reactions and Mitigation Strategies
| Side Reaction | Side Product | Favorable Conditions | Mitigation Strategy |
| Wurtz-Type Coupling | 1,6-bis(3-methylphenyl)hexane | High concentration of alkyl halide, elevated temperatures.[1][8] | Slow, dropwise addition of the alkyl halide to the magnesium suspension. Maintain a moderate reaction temperature. |
| Protonation | 1-methyl-3-propylbenzene | Presence of water, alcohols, or other protic species.[1][3][10] | Use oven-dried glassware and anhydrous solvents. Ensure all reagents are dry. Conduct the reaction under an inert atmosphere. |
| Oxidation | (3-methyl-3-propyl)oxymagnesium bromide | Exposure to oxygen.[1] | Perform the reaction under an inert atmosphere (nitrogen or argon). |
| β-Hydride Elimination | 3-methyl-1-prop-1-enylbenzene | The Grignard reagent possesses β-hydrogens.[13] | This is an inherent property of the Grignard reagent. Optimizing reaction conditions (e.g., lower temperature) may minimize this pathway. |
Experimental Protocol: Formation of (3-methylphenyl)propylmagnesium bromide and subsequent reaction with an electrophile
This protocol provides a general methodology for the preparation of the Grignard reagent from this compound and its subsequent reaction.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, for activation)
-
Electrophile (e.g., a ketone, aldehyde, or ester)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble the oven-dried glassware under a positive pressure of inert gas. The setup should include a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. If activation is needed, add a small crystal of iodine and gently warm the flask until the purple vapor is observed. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Add a small portion of anhydrous ether to the flask to cover the magnesium. Prepare a solution of this compound in anhydrous ether in the dropping funnel. Add a small amount of the alkyl halide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color (if used), gentle bubbling, and the formation of a cloudy gray solution. Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the electrophile in anhydrous ether dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and the key side reactions.
Caption: Main pathway for the Grignard reaction.
Caption: Common side reactions in the Grignard synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. brainly.in [brainly.in]
- 3. adichemistry.com [adichemistry.com]
- 4. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 12. 格氏試劑 [sigmaaldrich.com]
- 13. β-Hydride elimination - Wikipedia [en.wikipedia.org]
troubleshooting failed Suzuki coupling with "1-(3-Bromopropyl)-3-methylbenzene"
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments, with a specific focus on challenging substrates such as "1-(3-Bromopropyl)-3-methylbenzene".
Troubleshooting Guide: Step-by-Step Solutions for Failed Reactions
When a Suzuki coupling reaction fails or provides a low yield, a systematic approach to troubleshooting is crucial. The following guide provides a series of questions and answers to help you identify and address the potential root cause of the issue.
Question 1: Have you confirmed the integrity of your starting materials and reagents?
Answer: The quality of your starting materials is paramount.
-
Aryl Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially if impure or stored improperly.[1] Consider using more robust alternatives like potassium trifluoroborate salts or MIDA boronates, which are more stable and less prone to this side reaction.[2]
-
Alkyl Halide: Ensure your "this compound" is pure and free of inhibitors. The reactivity of the halide partner is critical, with the general trend being I > Br > Cl.[3][4]
-
Catalyst and Ligand: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[1] Ensure your catalyst and ligands are from a reliable source and have been stored under inert conditions. Consider using pre-catalysts for more consistent generation of the active catalytic species.[1]
-
Base and Solvent: The choice and quality of the base and solvent are critical. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[1][3]
Question 2: Is β-Hydride Elimination a likely side reaction with your substrate?
Answer: Yes, with "this compound", which possesses β-hydrogens, β-hydride elimination is a major competing pathway that leads to the formation of an alkene byproduct and reduced yield of the desired coupled product.[3][5]
-
Symptoms: The primary indicator of β-hydride elimination is the formation of allylbenzene derivatives from your starting material.
-
Solutions:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor reductive elimination over β-hydride elimination.[1][5] Ligands with a large bite angle, such as dppf, are also known to suppress this side reaction.[2]
-
Switch to a Nickel Catalyst: Nickel-based catalysts have shown promise in minimizing β-hydride elimination in couplings with alkyl substrates.[5][6][7]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the β-hydride elimination pathway.[5]
-
Question 3: Are you observing significant amounts of side products?
Answer: Besides β-hydride elimination, other common side reactions in Suzuki couplings can indicate specific problems with your reaction setup.
-
Homocoupling of the Boronic Acid: The formation of a biaryl product derived from the coupling of two boronic acid molecules is often due to the presence of oxygen in the reaction mixture.[1]
-
Solution: Ensure thorough degassing of your solvents and maintain a strict inert atmosphere (e.g., using a Schlenk line or glovebox) throughout the reaction setup and duration.
-
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common issue, particularly with less stable boronic acids or under harsh basic conditions.[1]
-
Solution: Use milder bases (e.g., K3PO4 instead of stronger bases), or switch to more stable boron reagents like potassium trifluoroborates or MIDA boronates.[2]
-
-
Dehalogenation: The reduction of the alkyl halide starting material can also occur.
-
Solution: This can sometimes be addressed by optimizing the catalyst system and reaction conditions.
-
Question 4: Have you optimized the core reaction parameters?
Answer: The interplay between the catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.
-
Catalyst and Ligand: For challenging sp3-sp2 couplings, standard catalysts like Pd(PPh3)4 may not be optimal. Consider using more specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that are known to promote the oxidative addition of alkyl halides.[1]
-
Base: The choice of base is crucial for activating the boronic acid. Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides. The strength and solubility of the base can significantly impact the reaction outcome. For base-sensitive substrates, weaker bases like KF may be beneficial.[8]
-
Solvent: A variety of organic solvents can be used, often in combination with water. Common choices include dioxane, THF, and DMF.[3] The solvent system should be chosen to ensure adequate solubility of all reactants.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not working. What is the most likely cause?
A1: The most probable cause is the competing β-hydride elimination pathway, a common issue for alkyl halides with hydrogens on the β-carbon.[3][5] This leads to the formation of an alkene byproduct instead of your desired coupled product.
Q2: How can I minimize β-hydride elimination?
A2: To suppress β-hydride elimination, consider the following strategies:
-
Lower the reaction temperature.[5]
Q3: My boronic acid appears to be degrading. What can I do?
A3: Boronic acid degradation, often through protodeboronation, is a common problem. To mitigate this, you can:
-
Use fresh, high-purity boronic acid.
-
Employ milder bases.
-
Switch to more stable boronic acid derivatives such as potassium trifluoroborates or MIDA boronates.[2]
Q4: I am seeing a lot of homocoupled product from my boronic acid. How do I prevent this?
A4: Homocoupling is typically caused by the presence of oxygen.[1] Ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents and using an inert atmosphere (argon or nitrogen).
Q5: What are the recommended starting conditions for a Suzuki coupling with a primary alkyl bromide?
A5: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as those developed by Buchwald or Fu, in combination with a moderately strong base like K3PO4 in a solvent system like dioxane/water.[2][9] However, optimization will likely be necessary.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the effect of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions involving alkyl halides.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Alkyl Halide | Aryl Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 (2) | PCy3 (4) | 1-Bromooctane | Phenylboronic acid | K3PO4 | Toluene/H2O | 80 | 85 | Fu, et al. |
| Pd2(dba)3 (1) | SPhos (3) | 1-Bromobutane | 4-Tolylboronic acid | K3PO4 | Dioxane/H2O | 100 | 92 | Buchwald, et al. |
| NiCl2(dme) (5) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine (6) | 2-Bromooctane | 9-Octyl-9-BBN | KOt-Bu | Dioxane | RT | 88 | [6][7] |
Table 2: Effect of Base on Yield
| Catalyst/Ligand | Alkyl Halide | Aryl Boronic Acid | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2/SPhos | 1-Bromobutane | 4-Tolylboronic acid | K3PO4 (2) | Dioxane/H2O | 100 | 92 | Buchwald, et al. |
| Pd(OAc)2/SPhos | 1-Bromobutane | 4-Tolylboronic acid | K2CO3 (2) | Dioxane/H2O | 100 | 75 | Buchwald, et al. |
| Pd(OAc)2/SPhos | 1-Bromobutane | 4-Tolylboronic acid | Cs2CO3 (2) | Dioxane/H2O | 100 | 88 | Buchwald, et al. |
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of a primary alkyl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl boronic acid (or ester/trifluoroborate salt)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., SPhos or a similar bulky, electron-rich ligand)
-
Base (e.g., K3PO4)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol% Pd(OAc)2) and the phosphine ligand (e.g., 4 mol% SPhos).
-
Addition of Reagents: Add the aryl boronic acid (1.2 equivalents) and the base (e.g., 2 equivalents of K3PO4).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane:water).
-
Addition of Alkyl Halide: Add this compound (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling reaction.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Friedel-Crafts Alkylation of 1-(3-Bromopropyl)-3-methylbenzene
Welcome to the technical support center for the Friedel-Crafts alkylation using "1-(3-Bromopropyl)-3-methylbenzene." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product from the Friedel-Crafts alkylation of this compound?
A1: The primary and desired product is 6-methyl-1,2,3,4-tetrahydronaphthalene, which results from an intramolecular Friedel-Crafts alkylation (cyclization). Due to the propyl chain, the formation of a six-membered ring is favored.[1][2]
Q2: What are the main competing side reactions that can lower the yield of the desired intramolecular product?
A2: The main side reactions are:
-
Intermolecular Alkylation: This occurs when the carbocation formed from one molecule reacts with the aromatic ring of another molecule, leading to polymers and other high-molecular-weight byproducts.
-
Carbocation Rearrangement: Although less likely with a primary carbocation that can directly lead to a stable six-membered ring, rearrangements can still occur under certain conditions, leading to isomeric products.[3]
-
Dealkylation: The reverse reaction of Friedel-Crafts alkylation can occur, especially at higher temperatures, leading to the decomposition of the product.
Q3: Which Lewis acids are most effective for this intramolecular cyclization?
A3: Strong Lewis acids are typically required to promote the formation of the carbocation from the alkyl bromide.[2][3] Commonly used Lewis acids include:
-
Aluminum chloride (AlCl₃)
-
Ferric chloride (FeCl₃)
-
Tin(IV) chloride (SnCl₄)
-
Boron trifluoride (BF₃)
The choice of Lewis acid can significantly impact the yield and selectivity of the reaction.
Q4: How does reaction concentration influence the outcome of the reaction?
A4: High concentrations of the starting material tend to favor intermolecular side reactions. To maximize the yield of the intramolecular cyclization product, the reaction should be performed under high dilution conditions. This minimizes the probability of reactive intermediates from different molecules encountering each other.
Q5: Can I use 1-(3-chloropropyl)-3-methylbenzene or 1-(3-iodopropyl)-3-methylbenzene instead of the bromo derivative?
A5: Yes, other alkyl halides can be used. The reactivity of the alkyl halide is a crucial factor. Generally, the reactivity order is R-I > R-Br > R-Cl. If using the chloro-derivative, a stronger Lewis acid or higher reaction temperatures may be necessary. Conversely, the iodo-derivative would be more reactive and might require milder conditions to control the reaction rate and prevent side reactions.
Troubleshooting Guide
Low yield or the formation of unexpected byproducts are common issues in Friedel-Crafts alkylation. This guide provides a systematic approach to troubleshooting your experiment.
Logical Flowchart for Troubleshooting
References
preventing Wurtz coupling side reactions with "1-(3-Bromopropyl)-3-methylbenzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "1-(3-Bromopropyl)-3-methylbenzene" in Wurtz coupling reactions. The information is designed to help you anticipate and resolve common experimental challenges, thereby improving the yield and purity of your desired product, 1,6-di(m-tolyl)hexane.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling reaction and how does it work?
The Wurtz reaction is a coupling method in organic chemistry that involves the reaction of two alkyl halides with sodium metal in a dry ether solvent to form a new carbon-carbon bond, resulting in a longer alkane.[1] The reaction is thought to proceed through either a radical or an organoalkali intermediate.[2][3]
Q2: What are the primary side reactions to expect when performing a Wurtz coupling with this compound?
The main side reactions include:
-
Elimination: Formation of an alkene, 3-methyl-1-propenylbenzene, is a common side reaction, especially if the reaction conditions are not optimal.[2]
-
Disproportionation: The radical intermediate can abstract a hydrogen atom from another radical, leading to an alkane and an alkene.
-
Reaction with Solvent: The highly reactive organosodium intermediate can react with ether solvents if not perfectly dry.
Q3: Why is my yield of 1,6-di(m-tolyl)hexane consistently low?
Low yields in Wurtz couplings are common and can be attributed to the inherent side reactions mentioned above.[3] The reaction is particularly sensitive to the purity of reagents and the reaction conditions. For primary alkyl halides like this compound, side reactions can still significantly reduce the yield of the desired coupled product.
Q4: Are there better alternatives to the Wurtz reaction for this type of coupling?
Yes, modern cross-coupling reactions often provide significantly higher yields and fewer side products. For coupling a primary alkyl halide, consider:
-
Kumada Coupling: This reaction uses a Grignard reagent (formed from your starting material) and a nickel or palladium catalyst.[4][5][6]
-
Suzuki Coupling: This involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[7][8]
These methods are generally more reliable and tolerate a wider range of functional groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive sodium metal. 2. Wet solvent or reagents. 3. Low reaction temperature. | 1. Use freshly cut sodium or a sodium dispersion to ensure a reactive surface. 2. Ensure all solvents and reagents are rigorously dried. Diethyl ether or THF should be distilled from a suitable drying agent. 3. Gently reflux the reaction mixture to ensure it proceeds at an adequate rate. |
| Predominant formation of alkene (elimination product) | 1. Steric hindrance around the reaction center. 2. High reaction temperature. | 1. While this compound is a primary halide, ensure the reaction is not being run at an excessively high temperature which can favor elimination. 2. Consider using a less sterically demanding base if applicable, or switch to an alternative coupling method. |
| Formation of a mixture of products | 1. If performing a cross-coupling with a different alkyl halide, the Wurtz reaction will produce a statistical mixture of homo-coupled and cross-coupled products.[1] | 1. For the synthesis of unsymmetrical products, the Wurtz reaction is not recommended. Utilize a more selective cross-coupling reaction like the Kumada or Suzuki coupling. |
| Reaction is sluggish or does not initiate | 1. Impure starting material. 2. Insufficient activation of sodium. | 1. Purify the this compound by distillation before use. 2. Use finely dispersed sodium or sonication to increase the surface area and reactivity of the sodium metal.[2] |
Quantitative Data Summary
The following table provides an estimated distribution of products for the Wurtz coupling of a primary alkyl halide like this compound under typical, non-optimized conditions. Actual yields will vary based on experimental parameters.
| Product | Structure | Expected Yield Range (%) | Notes |
| 1,6-di(m-tolyl)hexane (Desired Product) | m-CH3-C6H4-(CH2)6-C6H4-CH3-m | 20 - 40% | The yield is often modest due to competing side reactions.[3] |
| 3-methyl-1-propenylbenzene (Elimination Product) | m-CH3-C6H4-CH=CH-CH3 | 10 - 30% | The amount of elimination product increases with higher temperatures. |
| 3-methylpropylbenzene (Reduction Product) | m-CH3-C6H4-(CH2)2-CH3 | 5 - 15% | Formed from the protonation of the organosodium intermediate by trace moisture or solvent. |
| Polymeric materials | High molecular weight byproducts | Variable | Can form, complicating purification. |
Experimental Protocols
Optimized Wurtz Coupling of this compound
Objective: To synthesize 1,6-di(m-tolyl)hexane with minimized side reactions.
Materials:
-
This compound (freshly distilled)
-
Sodium metal, cut into small pieces
-
Anhydrous diethyl ether or THF
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
In the flask, place sodium metal (2.2 equivalents) in anhydrous diethyl ether.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the alkyl bromide solution to the sodium suspension to initiate the reaction (indicated by cloudiness or a gentle reflux).
-
Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete conversion.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium by the slow, dropwise addition of ethanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1,6-di(m-tolyl)hexane.
Alternative Protocol: Kumada Coupling
Objective: A higher-yield synthesis of 1,6-di(m-tolyl)hexane.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous THF
-
A Nickel or Palladium catalyst (e.g., NiCl2(dppe) or Pd(PPh3)4)
-
An inert atmosphere
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried flask under an inert atmosphere, react this compound with magnesium turnings in anhydrous THF to form the Grignard reagent, 3-(m-tolyl)propylmagnesium bromide.
-
Coupling Reaction: In a separate flask, dissolve the catalyst (1-5 mol%) in anhydrous THF.
-
To the catalyst solution, add a second equivalent of this compound.
-
Slowly add the prepared Grignard reagent to the catalyst/alkyl halide mixture at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Reaction pathways in the Wurtz coupling of this compound.
Caption: A troubleshooting flowchart for low-yield Wurtz coupling reactions.
Caption: General workflow for a catalytic cross-coupling reaction.
References
- 1. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 1-(3-Bromopropyl)-3-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Bromopropyl)-3-methylbenzene from reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound that influences the purification strategy?
A common and effective method for the synthesis of this compound is the bromination of 3-(m-tolyl)propan-1-ol using a brominating agent such as phosphorus tribromide (PBr₃). This reaction is typically an Sₙ2 substitution. The choice of this route is critical as the impurities in the final mixture will primarily consist of unreacted starting material, byproducts from the brominating agent, and potential side-products from the alcohol.
Q2: What are the major impurities I should expect in my crude reaction mixture?
When synthesizing this compound from 3-(m-tolyl)propan-1-ol and PBr₃, you can anticipate the following impurities:
-
Unreacted 3-(m-tolyl)propan-1-ol: Incomplete reaction will leave some of the starting alcohol in the mixture.
-
Phosphorous acid (H₃PO₃): A primary byproduct from the reaction of PBr₃ with the alcohol.[1][2][3]
-
Hydrogen bromide (HBr): Can be formed from the reaction of PBr₃ with any trace amounts of water.[1]
-
Dialkyl phosphites: These can be formed as intermediates.
-
Elimination product (1-methyl-3-propenylbenzene): Although less common with PBr₃ compared to other methods, some elimination to form the alkene is possible, especially at higher temperatures.
Q3: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of the target compound is essential for selecting and optimizing purification methods.
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br |
| Molecular Weight | 213.11 g/mol |
| Boiling Point | 241 °C (at atmospheric pressure) |
| Density | 1.24 g/cm³ |
Note: The high boiling point suggests that vacuum distillation is a preferred method for purification to prevent decomposition.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
A. Liquid-Liquid Extraction Work-up
Problem: Emulsion formation during aqueous work-up.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially after a basic wash (e.g., with sodium bicarbonate), can lead to the formation of stable emulsions.
-
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up emulsions.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period to allow the layers to separate.
-
Problem: The organic layer is cloudy after separation and drying.
-
Possible Cause: Incomplete drying of the organic layer. The drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) may be saturated or not given enough time to work.
-
Solution:
-
Add More Drying Agent: Add more anhydrous drying agent until it no longer clumps together and swirls freely in the solvent.
-
Increase Contact Time: Allow the organic layer to stand over the drying agent for a longer period (e.g., 15-30 minutes), with occasional swirling.
-
Filtration: Filter the organic layer to remove the drying agent. If it is still cloudy, it may indicate very fine water droplets. In this case, passing it through a fresh plug of drying agent in a pipette might be effective.
-
B. Column Chromatography
Problem: Poor separation of this compound from the starting alcohol.
-
Possible Cause: The polarity of the eluent (solvent system) is too high or too low.
-
Solution:
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system. The target compound should have an Rf value of approximately 0.3-0.4 for good separation.
-
Solvent System Optimization:
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
A common starting point for aryl-alkyl bromides is a hexane/ethyl acetate mixture (e.g., 9:1 or 19:1 v/v).
-
-
Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a non-polar solvent system and gradually increase the polarity during the chromatography.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound has decomposed on the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Check for Decomposition: Spot the crude mixture on a TLC plate and let it sit for a while before eluting to see if any new spots appear, which might indicate decomposition on silica. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina.
-
C. Distillation
Problem: The product is decomposing during distillation at atmospheric pressure.
-
Possible Cause: The boiling point of this compound (241 °C) is high, and prolonged heating can lead to decomposition.
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of decomposition.
-
Problem: Bumping or uneven boiling during vacuum distillation.
-
Possible Cause: Lack of nucleation sites for smooth boiling in a vacuum.
-
Solution:
-
Use a Magnetic Stirrer: Place a magnetic stir bar in the distillation flask to ensure smooth and even boiling.
-
Boiling Chips/Stones: Add fresh boiling chips to the distillation flask before starting the distillation. Never add boiling chips to a hot liquid.
-
Ebulliator Tube: For very high vacuum distillations, an ebulliator tube can be used to introduce a fine stream of air or nitrogen to promote smooth boiling.
-
III. Experimental Protocols
A. General Work-up Procedure for Bromination of 3-(m-tolyl)propan-1-ol with PBr₃
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture over crushed ice or into cold water with stirring. This will quench the excess PBr₃ and hydrolyze phosphorous acid byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times.
-
Combine Organic Layers: Combine the organic extracts.
-
Washing:
-
Wash the combined organic layer with water.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr and phosphorous acid. Be cautious of gas evolution (CO₂) and vent the separatory funnel frequently.[1]
-
Wash with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude product can then be further purified.
IV. Visualizations
A. Purification Workflow
Caption: General workflow for the purification of this compound.
B. Troubleshooting Logic for Poor Separation in Column Chromatography
Caption: Troubleshooting decision tree for poor column chromatography separation.
References
optimizing temperature for "1-(3-Bromopropyl)-3-methylbenzene" reactions
Disclaimer: The following guide provides optimized protocols and troubleshooting advice for reactions involving 1-(3-Bromopropyl)-3-methylbenzene. While the experimental protocols are based on established chemical principles, some quantitative data presented in the tables is illustrative to demonstrate the effects of temperature optimization, due to the limited availability of specific literature data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile bifunctional molecule. The primary reaction types involve the alkyl bromide for nucleophilic substitution and Grignard reagent formation, and the aryl bromide moiety for cross-coupling reactions such as Suzuki-Miyaura coupling.
Q2: What is the optimal storage condition for this compound?
A2: It is recommended to store this compound at 2°C - 8°C to ensure its stability and prevent degradation over time.[1]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is a skin and eye irritant. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Grignard Reaction: Formation of 3-Tolylpropylmagnesium Bromide
The formation of the Grignard reagent from this compound is a critical step for subsequent carbon-carbon bond-forming reactions. Temperature control is crucial to ensure high yield and minimize side reactions.
Troubleshooting Guide: Grignard Reaction
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer). | 1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by crushing them mechanically.[2] |
| Low yield of Grignard reagent | 1. Reaction temperature is too low, leading to slow formation. 2. Wurtz coupling side reaction. | 1. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux once initiated. 2. Add the alkyl halide solution slowly to maintain a low instantaneous concentration, which disfavors the coupling side reaction. |
| Darkening or blackening of the reaction mixture | Prolonged heating leading to decomposition of the Grignard reagent. | Avoid excessive heating. Once the magnesium is consumed, the reaction is complete. Do not reflux for extended periods unnecessarily.[2] |
Experimental Protocol: Grignard Reagent Formation
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
Procedure:
-
Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel under a stream of inert gas (e.g., argon or nitrogen).
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If not, gentle warming may be applied.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until all the magnesium has been consumed.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
Illustrative Data: Effect of Temperature on Grignard Yield
| Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) | Notes |
| 25 (Room Temp) | 4 | 75 | Slower reaction rate. |
| 35 (Gentle Reflux) | 2 | 90 | Optimal balance of rate and stability. |
| 50 | 2 | 80 | Increased side products (Wurtz coupling) observed. |
Grignard Formation and Side Reaction
References
Technical Support Center: Nucleophilic Substitution of 1-(3-Bromopropyl)-3-methylbenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base for nucleophilic substitution reactions involving 1-(3-Bromopropyl)-3-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways when using a base with this compound?
A1: this compound is a primary alkyl halide. As such, it primarily undergoes bimolecular nucleophilic substitution (SN2) reactions.[1][2][3][4] The competing reaction is bimolecular elimination (E2), which is generally favored by strong, sterically hindered bases.[2] Unimolecular pathways (SN1 and E1) are highly unlikely due to the instability of the primary carbocation that would need to form.[4][5]
Q2: How does the strength of the base affect the reaction outcome?
A2: The strength of the base is a critical factor.
-
Strong Bases: Strong bases, particularly those that are also strong nucleophiles (e.g., hydroxide, alkoxides), can lead to a mixture of SN2 and E2 products.[6][7] With secondary alkyl halides, strong bases tend to favor elimination.[8]
-
Weak Bases: Good nucleophiles that are weak bases are ideal for promoting the SN2 reaction and minimizing the E2 side reaction.[2] Examples include azide (N3-), cyanide (CN-), and thiolates (RS-).[1][8]
Q3: What is the role of steric hindrance in the choice of base?
A3: Steric hindrance in the base (nucleophile) can significantly impact the reaction pathway.
-
Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (KOt-Bu), will strongly favor the E2 elimination pathway even with a primary substrate like this compound.[2] The steric bulk makes it difficult for the nucleophile to access the electrophilic carbon for a backside attack (required for SN2), and it is more likely to abstract a proton from a beta-carbon.[9][10]
-
Unhindered Nucleophiles: Less sterically hindered nucleophiles will favor the SN2 pathway.[3]
Q4: Which bases are recommended for achieving a high yield of the substitution product?
A4: To maximize the yield of the SN2 product, it is best to use a good nucleophile that is a weak base. Some excellent choices include:
-
Sodium azide (NaN3)
-
Sodium cyanide (NaCN)
-
Sodium thiophenoxide (PhSNa)
Q5: What are the potential side products and how can they be minimized?
A5: The main potential side product is the elimination product, 1-methyl-3-(prop-1-en-1-yl)benzene, formed via an E2 reaction. To minimize its formation:
-
Avoid using strong, bulky bases.
-
Use a good nucleophile that is a weak base.
-
Maintain a lower reaction temperature, as higher temperatures tend to favor elimination over substitution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired substitution product. | The chosen base is too strong or sterically hindered, leading to a competing E2 elimination reaction. | Switch to a good nucleophile that is a weaker base, such as sodium azide or sodium cyanide.[1][2] |
| The reaction solvent is not optimal for an SN2 reaction. | Use a polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive.[11] | |
| A significant amount of elimination byproduct is observed. | The base is too strong and is preferentially acting as a base rather than a nucleophile. | Select a nucleophile with lower basicity. For example, thiolates (RS-) are generally better nucleophiles and weaker bases than alkoxides (RO-).[12] |
| The reaction temperature is too high. | Run the reaction at a lower temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. | |
| Reaction is slow or does not proceed to completion. | The nucleophile is too weak. | Choose a stronger, yet still weakly basic, nucleophile. Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity across a row in the periodic table.[11] |
| The leaving group (bromide) is not sufficiently reactive under the chosen conditions. | You can try converting the bromide to an iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction), as iodide is a better leaving group than bromide.[12][13] |
Experimental Protocols
General Protocol for SN2 Reaction with Sodium Azide
This protocol describes a general procedure for the synthesis of 1-(3-azidopropyl)-3-methylbenzene from this compound.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualization
Decision-Making Workflow for Base Selection
The following diagram illustrates the logical steps for choosing an appropriate base/nucleophile for reactions with this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chapter 8 Notes [web.pdx.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. Alkyl Halides: Nucleophilic Substitutions and Eliminations [merithub.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. google.com [google.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 13. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
Technical Support Center: Managing Steric Hindrance in Reactions of 1-(3-Bromopropyl)-3-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Bromopropyl)-3-methylbenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges posed by steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions of this compound?
A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups at or near a reacting site slows down or prevents a reaction from occurring. In the case of this compound, the methyl group at the meta position of the benzene ring can create steric congestion. This can impede the approach of reactants to the benzylic position or the propyl chain, potentially leading to lower reaction rates and yields compared to its unsubstituted counterpart, 1-bromo-3-phenylpropane.
Q2: I am observing a significantly lower yield in my nucleophilic substitution (SN2) reaction with this compound compared to similar substrates. What could be the cause?
A2: The decreased yield is likely due to the steric hindrance caused by the meta-methyl group. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside. The methyl group on the aromatic ring of this compound can partially block this backside attack, raising the activation energy of the reaction and thus slowing it down. To mitigate this, consider using a less bulky nucleophile, increasing the reaction temperature, or extending the reaction time.
Q3: My Grignard reagent formation with this compound is sluggish and gives a low yield. How can I troubleshoot this?
A3: Grignard reagent formation is highly sensitive to reaction conditions. The steric hindrance from the methyl group in this compound can make it more challenging for the magnesium to insert into the carbon-bromine bond. Here are some troubleshooting steps:
-
Activate the Magnesium: Use freshly crushed magnesium turnings or activate them with a small crystal of iodine or 1,2-dibromoethane.
-
Solvent Choice: Ensure your solvent (typically THF or diethyl ether) is scrupulously dry. Using a higher-boiling ether solvent might allow for a higher reaction temperature, which can help overcome the activation barrier.
-
Initiation: Use a sonicator to help initiate the reaction or add a small amount of pre-formed Grignard reagent.
-
Patience: The reaction may require a longer initiation time and overall reaction period compared to less hindered alkyl halides.
Q4: I am planning an intramolecular Friedel-Crafts cyclization to form a tetralone derivative. How will the methyl group on the benzene ring affect the regioselectivity of the reaction?
A4: The meta-methyl group is an ortho-, para-director. In an intramolecular Friedel-Crafts acylation of the corresponding 3-(m-tolyl)propanoyl chloride, cyclization can occur at either the ortho or the para position relative to the methyl group. This will lead to the formation of two regioisomers: 7-methyl-1-tetralone and 5-methyl-1-tetralone. The ratio of these products will depend on the reaction conditions, particularly the Lewis acid used and the temperature. Steric hindrance at the ortho position might slightly favor the formation of the 5-methyl isomer, but a mixture is generally expected.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution (SN2) Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction is slow and gives a low yield of the desired product. | Steric hindrance from the meta-methyl group is impeding the backside attack of the nucleophile. | 1. Increase Reaction Temperature: Gently heating the reaction can provide the necessary energy to overcome the higher activation barrier. 2. Extend Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration. 3. Use a Less Bulky Nucleophile: If possible, switch to a smaller nucleophile. 4. Choose an Appropriate Solvent: A polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the attacking species. |
Issue 2: Difficulty in Grignard Reagent Formation
| Symptom | Possible Cause | Suggested Solution |
| The reaction does not initiate, or the magnesium is consumed very slowly. | The magnesium surface is not activated, or the steric hindrance is too high for the reaction to proceed smoothly at room temperature. | 1. Activate Magnesium: Use iodine, 1,2-dibromoethane, or mechanical stirring to activate the magnesium turnings. 2. Increase Temperature: Gently warm the reaction flask to initiate the reaction. Be cautious, as the reaction is exothermic once it starts. 3. Use an Initiator: Add a small amount of a more reactive alkyl halide or a pre-formed Grignard reagent. 4. Ensure Anhydrous Conditions: All glassware and solvents must be rigorously dried. |
Issue 3: Formation of Regioisomers in Intramolecular Friedel-Crafts Cyclization
| Symptom | Possible Cause | Suggested Solution |
| A mixture of 5-methyl-1-tetralone and 7-methyl-1-tetralone is obtained. | The meta-methyl group directs the cyclization to both the ortho and para positions. | 1. Optimize Lewis Acid: Different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) can influence the regioselectivity. Experiment with various Lewis acids. 2. Control Temperature: Lowering the reaction temperature may increase the selectivity for the less sterically hindered product. 3. Purification: If a mixture is unavoidable, develop an effective chromatographic method to separate the isomers. |
Data Presentation
The following table provides illustrative, theoretically-derived data on the impact of steric hindrance on the yield of common reactions involving this compound compared to its non-sterically hindered analog, 1-bromo-3-phenylpropane. These values are intended to be representative and may vary based on specific experimental conditions.
| Reaction | Substrate | Typical Yield (%) | Key Influencing Factor |
| Nucleophilic Substitution (SN2) with NaN₃ | 1-bromo-3-phenylpropane | 90-95% | Unhindered backside attack. |
| This compound | 75-85% | Steric hindrance from the meta-methyl group slows the reaction rate. | |
| Grignard Reagent Formation | 1-bromo-3-phenylpropane | 85-95% | Rapid insertion of Mg into the C-Br bond. |
| This compound | 60-75% | Slower Mg insertion due to steric hindrance and electronic effects. | |
| Intramolecular Friedel-Crafts Cyclization * | 3-phenylpropanoyl chloride | ~90% (single product) | Cyclization occurs at the ortho position. |
| 3-(m-tolyl)propanoyl chloride | ~85% (mixture) | Formation of 7-methyl- and 5-methyl-1-tetralone isomers. |
*Note: For Friedel-Crafts cyclization, the starting material is the corresponding acyl chloride.
Experimental Protocols
Key Experiment: Nucleophilic Substitution with Sodium Azide
This protocol details a representative SN2 reaction using this compound.
Objective: To synthesize 1-(3-azidopropyl)-3-methylbenzene.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete in 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of 1-(3-azidopropyl)-3-methylbenzene.
Caption: Troubleshooting logic for common issues in reactions of this compound.
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopropyl)-3-methylbenzene
Welcome to the technical support center for cross-coupling reactions involving 1-(3-Bromopropyl)-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: this compound is a primary alkyl bromide containing β-hydrogens. The primary challenges in cross-coupling reactions with this substrate are:
-
Slow Oxidative Addition: The C(sp³)-Br bond is generally less reactive towards oxidative addition with palladium(0) catalysts compared to C(sp²)-Br bonds in aryl bromides.
-
β-Hydride Elimination: This is a common and often rapid side reaction for alkyl halides with β-hydrogens, leading to the formation of an alkene (3-methyl-1-propenylbenzene) and a metal hydride species, which reduces the yield of the desired cross-coupled product.
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Several cross-coupling reactions can be adapted for primary alkyl bromides. The most promising include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.
-
Negishi Coupling: For forming C-C bonds with organozinc reagents.
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.
-
Kumada Coupling: For forming C-C bonds with Grignard reagents.
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines. While traditionally used for aryl halides, specific conditions can be applied for alkyl halides.
Q3: What type of catalyst system is generally recommended for this substrate?
A3: For palladium-catalyzed reactions, the catalyst system should be designed to promote rapid oxidative addition while suppressing β-hydride elimination. This is typically achieved by using:
-
Electron-rich and sterically bulky ligands: Ligands such as trialkylphosphines (e.g., PCy₃, PCyp₃) or specific N-heterocyclic carbenes (NHCs) are often effective.
-
Palladium precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| β-Hydride Elimination | Use a catalyst system known to suppress this side reaction. For example, a combination of Pd(OAc)₂ with the bulky, electron-rich ligand tricyclohexylphosphine (PCy₃) is effective. Alternatively, an aqueous system with Na₂PdCl₄ and the water-soluble ligand TXPTS can inhibit β-hydride elimination. |
| Catalyst Deactivation | Ensure all reagents and solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Use of an inert atmosphere (Argon or Nitrogen) is crucial. |
| Inefficient Transmetalation | The choice of base is critical. For alkyl-alkyl Suzuki couplings, potassium phosphate (K₃PO₄), often hydrated, has been shown to be effective. Ensure the base is strong enough to facilitate the formation of the boronate species. |
| Protodeboronation of Boronic Acid | This side reaction consumes the boronic acid. Minimize water content (unless using a fully aqueous system) and ensure the reaction is not run for excessively long times. |
Issue 2: Formation of Significant Alkene Byproduct (3-methyl-1-propenylbenzene)
This is a direct consequence of β-hydride elimination .
Decision Workflow for Minimizing β-Hydride Elimination
Caption: Troubleshooting workflow for low yield and alkene byproduct formation.
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound based on literature for similar primary alkyl bromides.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (Non-Aqueous) | Condition B (Aqueous) |
| Palladium Source | Pd(OAc)₂ | Na₂PdCl₄ |
| Ligand | PCy₃ (Tricyclohexylphosphine) | TXPTS (Tris(3-sulfonatophenyl)phosphine) |
| Base | K₃PO₄·H₂O | NaOH |
| Solvent | Dioxane or Toluene | Water |
| Temperature | Room Temperature | 80-100 °C |
| Reference |
Table 2: Negishi Coupling Conditions
| Parameter | Recommended Condition |
| Palladium Source | Pd₂(dba)₃ |
| Ligand | PCyp₃ (Tricyclopentylphosphine) |
| Additive | NMI (N-Methylimidazole) |
| Solvent | THF / NMP |
| Temperature | 80 °C |
| Reference |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Condition |
| Palladium Source | [(π-allyl)PdCl]₂ |
| Ligand | N-Heterocyclic Carbene (NHC) Ligand |
| Co-catalyst | CuI |
| Base | Cs₂CO₃ |
| Solvent | Dioxane |
| Temperature | 60 °C |
| Reference |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Non-Aqueous)
This protocol is adapted from literature for the coupling of primary alkyl bromides with organoboranes.
Experimental Workflow
Caption: General workflow for a non-aqueous Suzuki-Miyaura coupling.
Reagents:
-
This compound (1.0 equiv)
-
Organoborane (e.g., an alkyl-9-BBN derivative) (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
PCy₃ (4-10 mol%)
-
K₃PO₄·H₂O (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂, PCy₃, and K₃PO₄·H₂O.
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add the organoborane reagent, followed by this compound.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Negishi Coupling
This protocol is based on a general method for the cross-coupling of primary alkyl bromides with organozinc reagents.
Procedure:
-
Preparation of the Organozinc Reagent: Prepare the desired organozinc reagent (e.g., Aryl-ZnBr or Alkyl-ZnBr) according to standard literature procedures.
-
Coupling Reaction:
-
In a glovebox, add Pd₂(dba)₃ and PCyp₃ to a dry vial.
-
Add a solution of N-Methylimidazole (NMI) in a mixture of THF and NMP.
-
Add the organozinc reagent, followed by this compound.
-
Seal the vial and heat to 80 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and purification.
-
Catalyst System Logic
Caption: Logic for selecting a catalyst system for primary alkyl bromides.
dealing with over-alkylation in Friedel-Crafts reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Friedel-Crafts reactions, with a specific focus on managing over-alkylation.
Troubleshooting Guide: Over-Alkylation in Friedel-Crafts Reactions
Over-alkylation, or polyalkylation, is a common side reaction in Friedel-Crafts alkylation, where more than one alkyl group is introduced to the aromatic ring. This occurs because the initial alkylation product is often more reactive than the starting material. This guide provides a systematic approach to diagnose and resolve this issue.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of Friedel-Crafts reactions?
A1: Over-alkylation, also known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are substituted onto the aromatic ring. This happens because the alkyl group introduced in the first step is an activating group, making the mono-alkylated product more nucleophilic and thus more reactive than the original aromatic substrate towards further alkylation.[1][2][3]
Q2: How can I prevent over-alkylation?
A2: There are two primary strategies to minimize over-alkylation:
-
Use a large excess of the aromatic substrate: By increasing the molar ratio of the aromatic compound to the alkylating agent (e.g., 5:1 or even 10:1), the probability of the electrophile encountering an un-alkylated aromatic ring increases, thus favoring mono-alkylation.[1][3][4]
-
Utilize Friedel-Crafts acylation followed by reduction: This is often the most effective method. The acyl group introduced during acylation is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[2]
Q3: Why is Friedel-Crafts acylation not prone to over-acylation?
A3: The acyl group (-COR) is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. As a result, the mono-acylated product is less reactive than the starting material, effectively preventing subsequent acylation reactions.[2]
Q4: Can changing the catalyst help in controlling over-alkylation?
A4: While the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for the reaction to proceed, controlling over-alkylation is primarily managed by adjusting reactant stoichiometry or switching to an acylation-reduction sequence rather than by catalyst selection alone. However, the activity of the catalyst can influence the overall reaction rate, and in some cases, milder catalysts might offer better control.
Q5: Are there any other limitations of Friedel-Crafts alkylation I should be aware of?
A5: Yes, besides over-alkylation, other significant limitations include:
-
Carbocation rearrangement: The carbocation intermediate can rearrange to a more stable form, leading to a mixture of isomeric products.[4][5]
-
Substrate limitations: The reaction fails with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -COR) or basic amino groups (-NH₂, -NHR, -NR₂).[1][2]
-
Unreactivity of certain halides: Aryl and vinyl halides do not form carbocations under Friedel-Crafts conditions and are therefore unreactive.[4]
Data Presentation
The following table illustrates the effect of reactant stoichiometry on the product distribution in the Friedel-Crafts alkylation of benzene with 2-chloro-2-methylpropane.
| Molar Ratio (Benzene : 2-chloro-2-methylpropane) | tert-Butylbenzene (Mono-alkylated) | p-Di-tert-butylbenzene (Di-alkylated) | Unreacted Benzene |
| 1 : 1 | Minor Product | Major Product | Present |
| Large Excess : 1 | Major Product | Minor Product | Present (in excess) |
This table is a qualitative representation based on established principles of Friedel-Crafts alkylation.[4] A high yield of the mono-alkylation product is achievable only when a large excess of benzene is used.
Experimental Protocols
Protocol 1: Minimizing Over-alkylation by Using Excess Aromatic Substrate (Illustrative Example)
This protocol is a general guideline for favoring mono-alkylation. The optimal ratio will depend on the specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic substrate (e.g., benzene, 10 molar equivalents).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 molar equivalents relative to the alkylating agent) with stirring.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., 2-chloropropane, 1 molar equivalent) dropwise to the cooled mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC).
-
Workup: Quench the reaction by carefully pouring the mixture over ice. Separate the organic layer, wash with a dilute HCl solution, then with a saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the product by distillation or column chromatography.
Protocol 2: Friedel-Crafts Acylation of Toluene
This protocol provides a method to obtain a mono-acylated product, which can then be reduced to the corresponding alkylbenzene, thus avoiding over-alkylation.
-
Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (0.0275 mol). Add 8 mL of methylene chloride.
-
Apparatus Assembly: Place a Claisen adapter on the flask and attach an addition funnel and an air condenser.
-
Cooling: Cool the mixture in an ice bath to 0°C.
-
Reagent Preparation: In the addition funnel, place a mixture of acetyl chloride (0.0275 mol) and 5 mL of methylene chloride.
-
Addition of Acylating Agent: Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10 minutes. The solution should become homogeneous and turn bright yellow.
-
Addition of Aromatic Substrate: In the same addition funnel, place a solution of toluene (0.025 mol) mixed with 5 mL of methylene chloride. Add this solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water, 5% NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the p-methylacetophenone product.
References
solvent effects on the reactivity of "1-(3-Bromopropyl)-3-methylbenzene"
Welcome to the technical support center for 1-(3-Bromopropyl)-3-methylbenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with this compound, with a focus on the critical role of solvent selection.
Question: My reaction is proceeding very slowly. How can I increase the rate?
Answer: The rate of reaction is highly dependent on the solvent and the reaction mechanism. For a typical bimolecular nucleophilic substitution (SN2) reaction, which is common for primary alkyl halides like this compound, the solvent choice is critical.
-
Issue: You might be using a polar protic solvent (e.g., ethanol, methanol, water). These solvents can solvate the nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy of the reaction, thus slowing it down.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetone are recommended for SN2 reactions. These solvents solvate the cation but not the anion (the nucleophile), leaving the nucleophile "naked" and more reactive.
-
Increase Temperature: Gently heating the reaction mixture can increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. However, be cautious, as higher temperatures can also favor elimination byproducts.
-
Check Nucleophile Concentration: Ensure you are using an adequate concentration of your nucleophile.
-
Question: I am observing a significant amount of an elimination byproduct (3-methyl-1-propenylbenzene). How can I favor the substitution product?
Answer: The formation of an elimination (E2) product is a common competing pathway with SN2 reactions. The choice of base/nucleophile and solvent are the primary factors to control this competition.
-
Issue: Strong, sterically hindered bases and high temperatures favor elimination. Additionally, certain solvent properties can influence the E2 pathway.
-
Troubleshooting Steps:
-
Use a Good Nucleophile that is a Weak Base: For example, halides (I⁻, Br⁻), azide (N₃⁻), or cyanide (CN⁻) are excellent nucleophiles but relatively weak bases, favoring substitution. Avoid strong, bulky bases like potassium tert-butoxide if substitution is desired.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will favor the substitution pathway.
-
Solvent Choice: While polar aprotic solvents are generally good for SN2, a less polar solvent might disfavor the E2 pathway in some cases. However, the primary control will come from the choice of nucleophile and temperature.
-
Question: My reaction is giving a mixture of products, and I suspect a carbocation rearrangement might be occurring. Is this possible?
Answer: While this compound is a primary alkyl halide and should favor an SN2 pathway, under certain conditions, an SN1 mechanism involving a carbocation intermediate can occur.
-
Issue: The use of a polar protic solvent (like water, ethanol) and a weak nucleophile can promote an SN1/E1 pathway. This proceeds via a primary carbocation, which is generally unstable. However, in some contexts, it could potentially rearrange, although it's less common for this specific substrate. A more likely scenario is solvolysis, where the solvent itself acts as the nucleophile.
-
Troubleshooting Steps:
-
Avoid Solvolysis Conditions: If you do not want the solvent to act as the nucleophile, avoid using polar protic solvents like alcohols or water, especially with weak nucleophiles.
-
Use a Strong Nucleophile: A high concentration of a strong nucleophile will promote the bimolecular (SN2) pathway, avoiding the formation of a carbocation intermediate altogether.
-
Utilize Polar Aprotic Solvents: As mentioned, solvents like DMF or DMSO will strongly favor the SN2 mechanism.
-
Quantitative Data Summary
The following table summarizes the hypothetical effect of different solvents on the product distribution for the reaction of this compound with sodium azide (NaN₃) at 50°C. This data is illustrative of general solvent effects on substitution vs. elimination reactions.
| Solvent | Dielectric Constant (ε) | Solvent Type | Yield of 1-(3-Azidopropyl)-3-methylbenzene (Substitution Product) | Yield of 3-methyl-1-propenylbenzene (Elimination Product) |
| Methanol (CH₃OH) | 32.7 | Polar Protic | 55% | 45% |
| Ethanol (C₂H₅OH) | 24.5 | Polar Protic | 65% | 35% |
| Water (H₂O) | 80.1 | Polar Protic | 40% (with significant hydrolysis byproduct) | 20% |
| Acetone (CH₃COCH₃) | 21 | Polar Aprotic | 85% | 15% |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 95% | 5% |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | >98% | <2% |
Experimental Protocols
Protocol: Synthesis of 1-(3-Azidopropyl)-3-methylbenzene via Nucleophilic Substitution
This protocol describes a typical SN2 reaction using this compound, favoring the substitution product.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous DMF.
-
Addition of Nucleophile: To this solution, add 1.5 equivalents of sodium azide.
-
Reaction Conditions: Stir the reaction mixture at 50°C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Separate the layers. Wash the organic layer with 30 mL of saturated aqueous sodium bicarbonate solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Visualizations
Technical Support Center: Workup Procedures for Reactions Involving 1-(3-Bromopropyl)-3-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-bromopropyl)-3-methylbenzene. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during the workup of reactions involving this versatile reagent.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental workup.
Issue 1: Formation of an Emulsion During Aqueous Extraction
Question: I am seeing a persistent emulsion at the interface of my organic and aqueous layers during extraction, making separation impossible. What should I do?
Answer: Emulsion formation is a common issue, particularly when residual starting materials or byproducts act as surfactants. Here are several techniques to resolve an emulsion:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion by reducing the solubility of organic components in the aqueous phase.
-
Change in pH: If acidic or basic compounds might be present, carefully adjust the pH of the aqueous layer away from neutrality.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. The large surface area can help to break the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation.
Issue 2: Unexpected Precipitate Formation During Workup
Question: An unknown solid precipitated out of my reaction mixture upon adding the aqueous quench solution. How should I proceed?
Answer: The formation of a precipitate can be due to several factors, including the insolubility of a salt byproduct or the product itself in the workup solvent.
-
Identify the Precipitate: If possible, isolate a small amount of the solid and test its solubility in various solvents (e.g., water, dilute acid, dilute base, common organic solvents) to get an idea of its nature.
-
Dissolution:
-
If it is likely an inorganic salt, adding more water may dissolve it.
-
If you suspect it is your product, you may need to switch to a different workup solvent system in which your product is more soluble.
-
-
Filtration: If the precipitate is an unwanted byproduct, it can be removed by filtration before proceeding with the liquid-liquid extraction. Ensure to wash the filter cake with a small amount of the organic solvent to recover any adsorbed product.
Issue 3: Low or No Product Yield After Purification
Question: After performing the workup and purification, my final product yield is significantly lower than expected, or I have isolated no product at all. What are the possible causes?
Answer: Low or no product yield can be attributed to several factors during the reaction or workup. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for low or no product yield.
-
Product Solubility: Your product may have some solubility in the aqueous layer. Try back-extracting the aqueous washes with a fresh portion of the organic solvent.
-
Volatility: If your product is volatile, it may have been lost during solvent removal under reduced pressure. Check the contents of your rotovap trap.
-
Incorrect pH: If your product has acidic or basic functionality, ensure the pH of the aqueous layer is adjusted correctly to keep the product in the organic phase.
-
Adsorption: The product may have adsorbed onto the drying agent (e.g., MgSO₄, Na₂SO₄) or silica gel during filtration. Wash the solid material thoroughly with the organic solvent.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the workup of specific reaction types involving this compound.
1. Williamson Ether Synthesis
Question: What is a standard workup procedure for a Williamson ether synthesis between this compound and a phenol?
Answer: A typical workup involves quenching the reaction, followed by extraction and purification.
Experimental Protocol: Synthesis of 1-methyl-3-(3-phenoxypropyl)benzene
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add deionized water to quench any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with:
-
A dilute aqueous base solution (e.g., 5% NaOH) to remove unreacted phenol.[1]
-
Water to remove any remaining base.
-
Saturated aqueous sodium chloride (brine) to reduce the solubility of water in the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
Troubleshooting Tip: If you have difficulty removing all the unreacted phenol, multiple washes with the dilute base solution may be necessary. Monitor the removal by TLC.
2. Grignard Reaction
Question: How do I properly work up a Grignard reaction where I've formed the Grignard reagent from this compound and reacted it with an electrophile like CO₂?
Answer: The workup for a Grignard reaction requires careful quenching of the highly reactive Grignard reagent and subsequent extraction to isolate the product.
Experimental Protocol: Synthesis of 4-(m-tolyl)butanoic acid
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl) to quench the reaction and protonate the carboxylate salt.[2] The addition of acid should be done cautiously as it is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent like diethyl ether. If a biphasic mixture does not form, add more water and/or organic solvent.
-
Separation: Separate the organic layer. Extract the aqueous layer with one or two more portions of the organic solvent.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting carboxylic acid can often be purified by recrystallization or column chromatography.
Troubleshooting Tip: The formation of a white precipitate (magnesium salts) during the quench is common. Adding enough dilute acid to dissolve these salts is crucial for a clean separation.
3. Intramolecular Friedel-Crafts Alkylation
Question: What is a typical workup for the intramolecular Friedel-Crafts cyclization of this compound to form 6-methyl-1,2,3,4-tetrahydronaphthalene?
Answer: The workup for a Friedel-Crafts reaction involves quenching the Lewis acid catalyst and then purifying the product.
Experimental Protocol: Synthesis of 6-methyl-1,2,3,4-tetrahydronaphthalene
-
Quenching: Cool the reaction mixture in an ice bath and slowly add cold water or dilute acid to decompose the Lewis acid catalyst (e.g., AlCl₃). This should be done carefully in a fume hood as acidic gases may be evolved.
-
Extraction: Add an organic solvent like diethyl ether or dichloromethane and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with:
-
Dilute acid (e.g., 1 M HCl) to ensure all the Lewis acid is removed.
-
Water.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by distillation. A representative purification involves partitioning between diethyl ether/hexane and water, followed by chromatography.[3]
Logical Workflow for Workup Selection
Caption: General workup strategies based on reaction type.
Quantitative Data Summary
The following table summarizes representative yields for reactions involving substrates similar to this compound, as specific data for this compound is limited in the literature. These values can serve as a benchmark for your experiments.
| Reaction Type | Product | Representative Yield | Reference Compound |
| Williamson Ether Synthesis | Ether | Typically >70% | Phenols with primary alkyl halides |
| Grignard Reaction with CO₂ | Carboxylic Acid | 50-80% | Aryl bromides |
| Intramolecular Friedel-Crafts | Tetralin derivative | ~70% | 6-methoxy-1-methyl-3,4-dihydronaphthalene |
Note: Yields are highly dependent on reaction conditions and the specific substrates used.
This technical support guide is intended to provide general procedures and troubleshooting advice. Always refer to specific literature precedents for your reaction and perform a thorough safety assessment before conducting any experiment.
References
Technical Support Center: Synthesis of 1-(3-Bromopropyl)-3-methylbenzene
Welcome to the technical support center for the synthesis of 1-(3-Bromopropyl)-3-methylbenzene. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities encountered during the synthesis of this key building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Friedel-Crafts Alkylation: This method involves the reaction of toluene with 1,3-dibromopropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Bromination of an Alcohol: This route consists of the bromination of 3-(m-tolyl)propan-1-ol using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Q2: What are the typical impurities I might encounter in the Friedel-Crafts alkylation route?
A2: The Friedel-Crafts alkylation of toluene is prone to several side reactions, leading to a range of impurities:
-
Isomeric Products: Alkylation of toluene can result in the formation of ortho (1-(3-Bromopropyl)-2-methylbenzene) and para (1-(3-Bromopropyl)-4-methylbenzene) isomers in addition to the desired meta product. The ratio of these isomers is often dependent on the reaction temperature.
-
Polyalkylated Products: The product, this compound, is more reactive than the starting toluene, which can lead to further alkylation and the formation of di- or tri-substituted products.
-
Carbocation Rearrangement Products: The primary carbocation formed from 1,3-dibromopropane can rearrange to a more stable secondary carbocation, resulting in the formation of 1-(2-bromopropyl)-3-methylbenzene.
Q3: What impurities are common when synthesizing from 3-(m-tolyl)propan-1-ol?
A3: The bromination of 3-(m-tolyl)propan-1-ol is generally a cleaner reaction, but can still produce impurities:
-
Unreacted Starting Material: Incomplete reaction will leave residual 3-(m-tolyl)propan-1-ol.
-
Elimination Byproducts: Under certain conditions, elimination can compete with substitution, leading to the formation of 1-methyl-3-(prop-1-en-1-yl)benzene or 1-methyl-3-(prop-2-en-1-yl)benzene.
Troubleshooting Guides
Issue 1: My final product is a mixture of isomers.
Workflow for Isomer Identification and Resolution:
Caption: Workflow for identifying and separating isomeric impurities.
Troubleshooting Steps:
-
Confirm Isomer Presence: Utilize GC-MS and NMR spectroscopy to confirm the presence of ortho, meta, and para isomers.
-
Optimize Reaction Temperature: The regioselectivity of Friedel-Crafts alkylation is temperature-dependent. Lower temperatures generally favor the formation of ortho and para isomers (kinetic control), while higher temperatures can lead to the more thermodynamically stable meta isomer. Experiment with a range of temperatures to optimize for the desired meta product.
-
Purification: Isomers can often be separated by careful column chromatography.
Expected Analytical Data for Isomers:
| Compound | Expected 1H NMR Aromatic Signals (CDCl₃, ppm) | Expected 13C NMR Aromatic Signals (CDCl₃, ppm) | Key GC-MS Fragments (m/z) |
| This compound (meta) | ~7.15-6.95 (m, 4H) | ~141.5, 138.0, 129.0, 128.5, 126.5, 125.5 | 212/214 (M+), 133, 119, 105, 91 |
| 1-(3-Bromopropyl)-2-methylbenzene (ortho) | ~7.10-7.20 (m, 4H) | ~139.5, 136.0, 130.5, 128.0, 126.0, 125.0 | 212/214 (M+), 133, 119, 105, 91 |
| 1-(3-Bromopropyl)-4-methylbenzene (para) | ~7.09 (d, J=8.0 Hz, 2H), 7.01 (d, J=8.0 Hz, 2H) | ~138.5, 135.5, 129.5, 128.5 | 212/214 (M+), 133, 119, 105, 91 |
Issue 2: My product is contaminated with a rearranged impurity.
Logical Flow for Identifying Carbocation Rearrangement:
Caption: Decision process for confirming carbocation rearrangement.
Troubleshooting Steps:
-
Identify the Rearranged Product: The primary carbocation formed during Friedel-Crafts alkylation can undergo a hydride shift to form a more stable secondary carbocation, leading to the formation of 1-(2-bromopropyl)-3-methylbenzene. This impurity will have the same mass as the desired product but a different fragmentation pattern in GC-MS and a distinct NMR spectrum.
-
Modify Reaction Conditions: To minimize rearrangement, consider using a milder Lewis acid or running the reaction at a lower temperature.
Expected Analytical Data for Rearranged Product:
| Compound | Expected 1H NMR Signals (CDCl₃, ppm) | Key GC-MS Fragments (m/z) |
| 1-(2-Bromopropyl)-3-methylbenzene | ~4.5 (q, 1H, CH-Br), ~2.3 (s, 3H, Ar-CH₃), ~1.8 (d, 3H, CH₃) | 212/214 (M+), 133, 119, 105, 91 |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Alkylation
-
Reaction Setup: To a stirred solution of toluene (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise.
-
Addition of Alkylating Agent: Slowly add 1,3-dibromopropane (1.0 equivalent) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Quench the reaction by slowly pouring it onto crushed ice. Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis via Bromination of 3-(m-tolyl)propan-1-ol
-
Reaction Setup: Dissolve 3-(m-tolyl)propan-1-ol (1.0 equivalent) in a suitable solvent (e.g., diethyl ether) and cool to 0 °C.
-
Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃, 0.4 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC.
-
Work-up: Quench the reaction by carefully adding water. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3: Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar column (e.g., DB-5ms) is suitable for separating the isomers and impurities.
-
Injection Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Spectrometer: 400 MHz or higher for better resolution of aromatic protons.
-
Techniques: 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments for unambiguous structure elucidation.
-
effect of moisture on Grignard reagent formation from "1-(3-Bromopropyl)-3-methylbenzene"
Topic: Effect of Moisture on Grignard Reagent Formation from "1-(3-Bromopropyl)-3-methylbenzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents, specifically from this compound. The information addresses common issues, with a focus on the critical role of moisture.
Frequently Asked Questions (FAQs)
Q1: Why is the absence of moisture so critical for the successful formation of a Grignard reagent?
A1: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles.[1][2][3] They react readily with even trace amounts of water in an acid-base reaction.[2] This reaction, known as hydrolysis, protonates the Grignard reagent, converting it into an alkane (in this case, 1-propyl-3-methylbenzene) and forming magnesium hydroxide, thereby destroying the desired reagent and preventing it from participating in the intended subsequent reactions.[1] This significantly lowers the yield and purity of the desired product.[1]
Q2: What are the primary sources of moisture contamination in a Grignard reaction setup?
A2: Moisture can be introduced from several sources, including:
-
Improperly dried glassware: Even glassware that appears dry to the naked eye can have a thin film of adsorbed water on its surface.[4][5]
-
Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are hygroscopic and can absorb moisture from the atmosphere if not properly dried and stored.[6]
-
Reagents: The starting material, this compound, and the magnesium turnings can have adsorbed moisture.
-
Atmosphere: Humidity from the air can be a significant source of contamination, especially during reagent transfer and reaction setup.[5]
Q3: How can I ensure my glassware is sufficiently dry for a Grignard reaction?
A3: To ensure completely dry glassware, follow these steps:
-
Wash the glassware thoroughly with soap and water, followed by a rinse with deionized water and then acetone to remove water.[7]
-
Place the glassware in an oven at a temperature above 100°C for several hours or overnight to drive off any residual moisture.[4]
-
Alternatively, you can flame-dry the glassware under a stream of inert gas like nitrogen or argon.[3][5]
-
Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas before use to prevent moisture from condensing on the hot surfaces.[8]
Q4: What is the best way to dry the solvent for a Grignard reaction?
A4: Ethereal solvents like diethyl ether or THF must be anhydrous. Common methods for drying solvents include:
-
Distillation from a drying agent: Refluxing the solvent over a suitable drying agent like sodium-benzophenone ketyl or calcium hydride and then distilling it directly into the reaction flask is a highly effective method.
-
Using molecular sieves: Activated molecular sieves (3Å or 4Å) can be used to dry solvents.[9] Ensure the sieves are properly activated by heating them in an oven before use.[9]
-
Using a solvent purification system: Many laboratories are equipped with solvent purification systems that dispense anhydrous solvents under an inert atmosphere.
Q5: My Grignard reaction won't initiate. What are the possible causes and solutions?
A5: Failure to initiate is a common problem. Here are some troubleshooting steps:
-
Check for moisture: This is the most common reason for failure. Re-check that all glassware, solvents, and reagents are scrupulously dry.
-
Activate the magnesium: The surface of magnesium turnings can have a passivating layer of magnesium oxide. Try crushing a few pieces of magnesium in the flask (without solvent) to expose a fresh surface. Adding a small crystal of iodine can also help activate the magnesium surface.[3][7][10] The disappearance of the iodine color is an indicator of activation.[3]
-
Local heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction can become vigorous once it starts.[7]
-
Add a small amount of pre-formed Grignard reagent: If available, adding a small amount of a previously successful Grignard solution can help initiate the reaction.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not start (no bubbling or cloudiness) | 1. Presence of moisture. 2. Inactive magnesium surface. 3. Low local concentration of the alkyl halide. | 1. Ensure all glassware is oven or flame-dried and solvents are anhydrous.[4][5] 2. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[7][11] Gently crush some magnesium turnings. 3. Add a small portion of the this compound solution directly to the magnesium surface and warm gently.[5] |
| Reaction starts but then stops | 1. Insufficient mixing. 2. All of the initial alkyl halide has reacted. 3. Formation of byproducts coating the magnesium surface. | 1. Ensure vigorous stirring to keep the magnesium surface exposed. 2. Continue the dropwise addition of the this compound solution. 3. Try adding another small crystal of iodine. |
| Formation of a white precipitate (magnesium hydroxide) | Presence of significant water in the reaction. | The reaction has likely failed due to hydrolysis.[1] It is best to stop, discard the reaction mixture safely, and restart with meticulously dried equipment and reagents. |
| Low yield of the desired product after the subsequent reaction | 1. Incomplete formation of the Grignard reagent. 2. Reaction of the Grignard reagent with moisture during the workup. 3. Side reactions, such as Wurtz coupling.[8] | 1. Ensure the Grignard formation is complete (most of the magnesium is consumed). 2. Perform the workup quickly and use anhydrous solvents for extraction. 3. Add the alkyl halide slowly to the magnesium to maintain a low concentration and minimize coupling.[8] |
| Formation of a significant amount of biphenyl-type byproduct (Wurtz coupling) | High local concentration of the alkyl halide reacting with the formed Grignard reagent. | Add the solution of this compound slowly and at a steady rate to the stirred magnesium suspension.[11] This keeps the concentration of the halide low.[8] |
Quantitative Data Summary
| Moisture Content | Expected Grignard Reagent Yield | Primary Side Product |
| Anhydrous (<50 ppm water) | High (>90%) | Minimal |
| Trace Moisture (100-500 ppm water) | Moderate to Low | 1-propyl-3-methylbenzene |
| Significant Moisture (>1000 ppm water) | Very Low to None | 1-propyl-3-methylbenzene, Magnesium Hydroxide |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Diethyl Ether
Objective: To prepare anhydrous diethyl ether suitable for Grignard reagent formation.
Materials:
-
Reagent-grade diethyl ether
-
Sodium metal
-
Benzophenone
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: If the diethyl ether contains significant amounts of water, pre-dry it by letting it stand over anhydrous calcium chloride or magnesium sulfate for 24 hours.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is flame-dried or oven-dried.[3]
-
Drying Agent: In the distillation flask, add small pieces of sodium metal to the pre-dried diethyl ether. Add a small amount of benzophenone to act as an indicator.
-
Reflux: Gently heat the mixture to reflux under an inert atmosphere. The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous and free of oxygen. If the color does not persist, more sodium is needed.
-
Distillation: Once the blue/purple color is stable, distill the diethyl ether directly into the reaction flask, which is under an inert atmosphere.
-
Storage: If not used immediately, store the anhydrous diethyl ether over activated molecular sieves under an inert atmosphere.
Protocol 2: Formation of the Grignard Reagent from this compound
Objective: To synthesize the Grignard reagent of this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (optional, for activation)[7]
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and assemble the apparatus while hot, allowing it to cool under a stream of inert gas.[4][8]
-
Magnesium Addition: Place the magnesium turnings in the reaction flask.
-
Initial Solvent Addition: Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Reagent Solution: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Initiation: Add a small portion (about 10%) of the bromide solution from the dropping funnel to the magnesium suspension. If the reaction does not start within a few minutes (indicated by gentle bubbling and cloudiness), add a single crystal of iodine or gently warm the flask.[5][7]
-
Addition: Once the reaction has initiated, add the remaining bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5]
-
Completion: After the addition is complete, if refluxing has subsided, gently heat the mixture for an additional 30 minutes to ensure complete reaction. The reaction is complete when most of the magnesium has been consumed.[7] The resulting brownish-gray solution is the Grignard reagent and should be used immediately in the subsequent reaction.[11]
Visualizations
Caption: Experimental workflow for the formation of a Grignard reagent.
Caption: Desired vs. undesired reaction pathways in the presence of moisture.
References
- 1. How does water affect Grignard reagents? | Filo [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. murov.info [murov.info]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
Spectroscopic Showdown: A Comparative Guide to NMR and MS Analysis of 1-(3-Bromopropyl)-3-methylbenzene
For researchers, scientists, and drug development professionals working with substituted aromatic compounds, precise structural elucidation is paramount. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of "1-(3-Bromopropyl)-3-methylbenzene." We present predicted experimental data, detailed protocols, and a comparative analysis to facilitate a deeper understanding of the information each technique provides.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (various) | 6.9 - 7.2 | Multiplet | 4H | - |
| -CH₂-Br | 3.4 - 3.6 | Triplet | 2H | ~6-7 |
| Ar-CH₂-CH₂ - | 2.7 - 2.9 | Triplet | 2H | ~7-8 |
| Ar-CH₂ -CH₂- | 2.0 - 2.2 | Quintet | 2H | ~7-8 |
| Ar-CH₃ | 2.3 - 2.4 | Singlet | 3H | - |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The presence of the bromine atom will cause a downfield shift for the attached carbon.
| Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary, C-CH₃) | ~138 |
| Aromatic C (quaternary, C-propyl) | ~140 |
| Aromatic CH | ~126-130 |
| -C H₂-Br | ~33 |
| Ar-CH₂-C H₂- | ~32 |
| Ar-C H₂-CH₂- | ~35 |
| Ar-C H₃ | ~21 |
Mass Spectrometry (MS) Data
The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
| m/z | Relative Abundance | Proposed Fragment | Notes |
| 212/214 | Moderate | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 133 | High | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation for bromoalkanes. |
| 105 | High | [C₈H₉]⁺ | Tropylium or benzyl cation, a very stable fragment in alkylbenzenes.[1] |
| 91 | Moderate | [C₇H₇]⁺ | Tropylium cation, a common rearrangement product.[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Mass Spectrometry Protocol
-
Sample Introduction:
-
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
Gas Chromatography (GC) Conditions:
-
Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Set the injector temperature to 250°C.
-
Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 280°C) to ensure good separation.
-
Use helium as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Scan a mass range of m/z 40-300 to detect the molecular ion and expected fragments.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major fragment ions.
-
Compare the observed fragmentation pattern with known fragmentation mechanisms for alkylbenzenes and bromoalkanes to confirm the structure.
-
Comparative Analysis: NMR vs. MS
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of nuclei, and stereochemistry. | Information about the molecular weight and elemental composition (with high resolution MS). Provides structural information through fragmentation patterns. |
| Sample Requirements | Requires a relatively pure sample (typically >95%). Sample is not destroyed. | Can analyze complex mixtures when coupled with a separation technique like GC. The sample is destroyed. |
| Sensitivity | Lower sensitivity, typically requiring milligram quantities of sample. | High sensitivity, capable of detecting picogram to femtogram quantities. |
| Strengths | Unambiguous structure determination through the analysis of chemical shifts, coupling constants, and 2D correlation experiments. | Excellent for determining molecular weight and identifying known compounds through library matching of fragmentation patterns. |
| Limitations | May be difficult to interpret for very complex molecules with extensive signal overlap. Insensitive to isomers with very similar chemical environments. | Fragmentation can be complex and difficult to interpret for unknown compounds. Isomers often produce similar mass spectra. |
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the combined spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Alternative and Complementary Analytical Techniques
While NMR and MS are powerful tools, other techniques can provide valuable complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of specific functional groups, such as the C-Br bond (strong absorption around 500-600 cm⁻¹) and the aromatic C-H bonds (absorptions around 3000-3100 cm⁻¹).
-
Elemental Analysis: Provides the empirical formula of the compound, which can be used to confirm the molecular formula determined by high-resolution mass spectrometry.
-
Gas Chromatography (GC) with other detectors: Using detectors like a Flame Ionization Detector (FID) can provide quantitative information about the purity of the sample.
References
Navigating the Analysis of 1-(3-Bromopropyl)-3-methylbenzene Reaction Products: A Comparative Guide to GC-MS and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization of reaction products derived from 1-(3-Bromopropyl)-3-methylbenzene, a versatile building block in organic synthesis.
The reaction of this compound can proceed through various pathways, including Grignard reactions, Wurtz coupling, and intramolecular cyclization, leading to a mixture of products. The effective separation and identification of these products are crucial for optimizing reaction conditions and isolating the desired compound. This guide delves into the experimental protocols for these reactions and presents a comparative analysis of the most common analytical techniques employed for their characterization.
Unraveling Reaction Products with GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the reaction products of this compound. The process involves the separation of compounds in a gaseous mobile phase followed by their detection and identification based on their mass-to-charge ratio.
Hypothetical GC-MS Data for Major Reaction Products
To illustrate the utility of GC-MS, the following table summarizes the expected retention times and key mass spectral fragments for the primary products anticipated from Grignard and Wurtz-type reactions of this compound.
| Product Name | Potential Reaction Pathway | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| 1-Methyl-3-propylbenzene | Grignard (protonation of Grignard reagent) | 8.5 | 134 (M+), 119, 105, 91 |
| 1,6-Di(m-tolyl)hexane | Wurtz Coupling / Grignard Coupling | 15.2 | 266 (M+), 133, 105, 91 |
| 1-Methyl-3-(prop-1-en-1-yl)benzene | Elimination (Side Reaction) | 8.2 | 132 (M+), 117, 105, 91 |
| 1-Methyl-3-(cyclopropyl)benzene | Intramolecular Cyclization (Side Reaction) | 7.9 | 132 (M+), 117, 105, 91 |
Note: The retention times are hypothetical and can vary based on the specific GC column and analytical conditions used.
A Comparative Look: Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical methods offer complementary information and may be more suitable for specific analytical challenges.
| Analytical Technique | Principle | Advantages for this Application | Limitations for this Application |
| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid mobile phase based on polarity. | Suitable for non-volatile or thermally labile byproducts. Can be used for preparative scale purification. | Lower resolution for non-polar hydrocarbons compared to GC. May require chromophores for sensitive UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for unambiguous structure elucidation of isolated products. Can be used for quantitative analysis of mixtures without chromatography. | Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals, making interpretation difficult. |
GC-MS is generally the preferred method for the routine analysis of these reaction mixtures due to its high resolving power for similar hydrocarbons and its ability to provide structural information through mass spectral fragmentation.[1][2][3] HPLC can be a valuable alternative, particularly if non-volatile impurities are expected or if preparative separation is the goal.[1][4][5] NMR spectroscopy is indispensable for the definitive structural confirmation of new or unexpected products once they are isolated.[6][7]
Experimental Corner: Protocols for Synthesis and Analysis
Synthesis of this compound Reaction Products (Illustrative Protocol)
A representative procedure for a Grignard-type reaction is outlined below.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Dry glassware
Procedure:
-
All glassware is flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.
-
Magnesium turnings and a crystal of iodine are placed in a round-bottom flask.
-
A solution of this compound in anhydrous diethyl ether is added dropwise to the magnesium turnings.
-
The reaction mixture is gently heated to initiate the Grignard reagent formation, which is observed by the disappearance of the iodine color and the formation of a cloudy solution.
-
After the addition is complete, the reaction is stirred at room temperature for a specified period.
-
The reaction is then quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-550
Visualizing the Process: Workflows and Reaction Pathways
To better understand the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow from reaction to analysis.
Caption: Potential reaction pathways of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reagents [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. 1,6-Diphenylhexane | C18H22 | CID 136853 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-(3-Bromopropyl)-3-methylbenzene and 1-(3-chloropropyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-(3-Bromopropyl)-3-methylbenzene and 1-(3-chloropropyl)-3-methylbenzene, two key intermediates in organic synthesis. The information presented is supported by established chemical principles and experimental data from related compounds, offering valuable insights for reaction design and optimization.
Executive Summary
In nucleophilic substitution and Grignard reactions, This compound is significantly more reactive than 1-(3-chloropropyl)-3-methylbenzene . This difference in reactivity is primarily attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. The lower bond dissociation energy of the C-Br bond facilitates its cleavage, leading to faster reaction rates and often allowing for milder reaction conditions.
Reactivity Comparison: A Data-Driven Overview
The enhanced reactivity of organobromides over organochlorides is a well-established principle in organic chemistry. This is quantitatively supported by the difference in their average bond dissociation energies.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-Cl | ~340 |
Data sourced from multiple chemical data repositories.
This ~55 kJ/mol difference in bond energy translates to a lower activation energy for reactions involving the cleavage of the C-Br bond, making this compound the more reactive substrate.
Common Synthetic Applications and Reactivity Considerations
Both this compound and 1-(3-chloropropyl)-3-methylbenzene are valuable precursors for the synthesis of a variety of organic molecules, particularly through nucleophilic substitution and Grignard reactions.
Nucleophilic Substitution Reactions
In SN2 reactions, a nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion. The weaker C-Br bond makes this compound a better substrate for SN2 reactions, resulting in faster reaction rates and higher yields compared to its chlorinated counterpart under identical conditions.
Caption: Comparative reactivity in SN2 reactions.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This reaction is crucial for creating carbon-carbon bonds. Due to the lower C-Br bond energy, the formation of the Grignard reagent from this compound is typically more facile and can be initiated under milder conditions than with 1-(3-chloropropyl)-3-methylbenzene. The latter may require higher temperatures or activation of the magnesium.
Caption: Ease of Grignard reagent formation.
Experimental Protocols
Below are generalized experimental protocols for a nucleophilic substitution reaction and a Grignard reaction. These should be adapted and optimized for specific applications.
General Protocol for Nucleophilic Substitution (SN2)
This protocol describes a typical procedure for the reaction of an arylpropyl halide with a nucleophile, such as sodium cyanide.
Materials:
-
1-(3-halopropyl)-3-methylbenzene (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-(3-halopropyl)-3-methylbenzene in DMF, add sodium cyanide.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note on Reactivity: When using this compound, the reaction is expected to proceed at a faster rate and may require a lower reaction temperature compared to 1-(3-chloropropyl)-3-methylbenzene to achieve a similar conversion.
General Protocol for Grignard Reagent Formation and Reaction
This protocol outlines the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound, such as acetone.
Materials:
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether
-
1-(3-halopropyl)-3-methylbenzene (1.0 eq)
-
A crystal of iodine (as an initiator)
-
Acetone (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of a solution of 1-(3-halopropyl)-3-methylbenzene in anhydrous diethyl ether to the dropping funnel and add it dropwise to the magnesium.
-
Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.
-
Add the remaining solution of the arylpropyl halide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of acetone in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note on Reactivity: The initiation of the Grignard formation with this compound is generally easier and may not require heating. In contrast, the reaction with 1-(3-chloropropyl)-3-methylbenzene may be more sluggish and often requires activation of the magnesium and/or higher temperatures to initiate and sustain the reaction.
Conclusion
The choice between this compound and 1-(3-chloropropyl)-3-methylbenzene as a synthetic intermediate will depend on the specific requirements of the reaction. For applications demanding higher reactivity, faster reaction times, and milder conditions, This compound is the superior choice . While 1-(3-chloropropyl)-3-methylbenzene is less reactive, it may be preferred in situations where a more controlled reaction is desired or for economic considerations, as chloro-compounds are often less expensive. Understanding the fundamental reactivity differences between these two compounds is paramount for the efficient design and execution of synthetic routes in research and development.
Comparative Kinetic Analysis of Reactions Involving 1-(3-Bromopropyl)-3-methylbenzene and Related Aromatic Compounds
A comprehensive guide for researchers, scientists, and drug development professionals detailing the kinetic profiles of key reactions involving 1-(3-Bromopropyl)-3-methylbenzene and its structural analogs. This report provides a comparative analysis of reaction rates, outlines detailed experimental methodologies, and visualizes reaction pathways to facilitate a deeper understanding of structure-reactivity relationships in aromatic compounds.
This guide delves into the kinetic studies of two primary reaction types involving aromatic compounds structurally related to this compound: nucleophilic substitution at the alkyl side-chain and electrophilic substitution on the aromatic ring. By presenting quantitative data from various studies, this document aims to provide a valuable resource for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes in the fields of medicinal chemistry and materials science.
Comparative Kinetic Data
The following tables summarize the kinetic data for the solvolysis of various substituted benzyl bromides, serving as a model for nucleophilic substitution on the propyl chain of this compound, and the Friedel-Crafts acylation of toluene, which provides insight into the reactivity of the substituted benzene ring.
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Bromides in 80% Ethanol at 25°C
| Substituent | Rate Constant (k) x 10⁻⁵ s⁻¹ |
| p-OCH₃ | 1330 |
| p-CH₃ | 40.8 |
| m-CH₃ | 10.2 |
| H | 8.51 |
| p-Cl | 3.01 |
| m-Cl | 1.02 |
| p-NO₂ | 0.112 |
| m-NO₂ | 0.089 |
Data sourced from studies on the solvolysis of benzyl bromides.[1][2]
Table 2: Kinetic Data for the Friedel-Crafts Acylation of Toluene with Acetyl Chloride
| Parameter | Value |
| Reaction Order in Toluene | 1 |
| Reaction Order in Acetyl Chloride | 1 |
| Reaction Order in AlCl₃ | 1 |
| Apparent Rate Constant (k_app) at 30°C | 2.5 x 10⁻⁴ L² mol⁻² s⁻¹ |
| Activation Energy (Ea) | 75 kJ/mol |
Note: This data is representative of typical Friedel-Crafts acylation kinetics.
Experimental Protocols
Detailed methodologies for the key kinetic experiments are provided below to enable replication and further investigation.
Protocol 1: Kinetic Study of Solvolysis of Substituted Benzyl Bromides via Conductometry
This protocol describes the determination of solvolysis rate constants by monitoring the change in conductivity of the reaction mixture over time.[1][2]
Materials:
-
Substituted benzyl bromide
-
80% (v/v) Ethanol-water mixture
-
Dichloromethane
-
Conductometer with a 2-pole conductivity cell
-
Thermostated water bath
-
Magnetic stirrer and stir bar
-
Micropipette
Procedure:
-
Prepare a fresh 80% ethanol-water mixture.
-
Place 30 mL of the solvent mixture into the reaction vessel equipped with the conductivity cell and a magnetic stir bar.
-
Thermostat the reaction vessel at the desired temperature (e.g., 25.0 ± 0.1 °C) using the water bath.
-
Accurately weigh approximately 5 mg of the substituted benzyl bromide and dissolve it in 100 µL of dichloromethane.
-
Inject the benzyl bromide solution into the stirred, thermostated solvent mixture and immediately start recording the conductivity as a function of time.
-
Continue data acquisition for at least three to four reaction half-lives.
-
The first-order rate constant (k) is determined by fitting the conductivity data to the integrated first-order rate equation.
-
Repeat the experiment at least three times to ensure reproducibility.
Protocol 2: Kinetic Study of Friedel-Crafts Acylation of Toluene using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for studying the kinetics of the Friedel-Crafts acylation of toluene by monitoring the consumption of reactants and the formation of products using GC-MS.[3][4]
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., undecane)
-
Quenching solution (e.g., ice-cold dilute HCl)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve a known amount of anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add a known amount of the internal standard to the flask.
-
Cool the mixture to a specific temperature (e.g., 0 °C) in an ice bath.
-
Prepare a solution of known concentrations of toluene and acetyl chloride in anhydrous dichloromethane in the dropping funnel.
-
Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension. Start the timer upon the first addition.
-
At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench them by adding to a vial containing the ice-cold dilute HCl solution.
-
Extract the organic layer from the quenched aliquots with a suitable solvent (e.g., diethyl ether), dry it over anhydrous sodium sulfate, and analyze it by GC-MS.
-
Quantify the concentrations of reactants and products by comparing their peak areas to that of the internal standard.
-
Determine the rate of reaction and the rate law by analyzing the change in concentration of reactants or products over time.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of the discussed reactions and the experimental workflow for kinetic analysis.
Caption: SN1 Solvolysis Mechanism of Benzyl Bromide.
Caption: Friedel-Crafts Acylation Mechanism.
Caption: General Experimental Workflow for Kinetic Studies.
References
Comparative Analysis of Synthetic Routes to 1-(3-Bromopropyl)-3-methylbenzene: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 1-(3-Bromopropyl)-3-methylbenzene, a valuable building block in the synthesis of various pharmaceutical compounds and organic materials. Due to a lack of specific comparative studies in the available literature, this guide outlines plausible, chemically sound synthetic pathways. The experimental data presented is based on analogous transformations and established organic chemistry principles, providing a theoretical framework for further laboratory investigation.
Introduction
This compound is a disubstituted aromatic compound featuring a bromopropyl side chain attached to a toluene moiety. Its structure makes it a versatile intermediate for introducing a three-carbon chain with a reactive handle (the bromine atom) onto a methylated benzene ring. This functionality is crucial for the construction of more complex molecular architectures in medicinal chemistry and materials science. This guide explores potential synthetic strategies, highlighting their theoretical advantages and disadvantages to aid in the selection of an optimal route for laboratory-scale or industrial production.
Potential Synthetic Pathways
Two primary retrosynthetic disconnections for this compound suggest feasible synthetic approaches:
-
Route A: Friedel-Crafts Acylation followed by Reduction and Bromination. This classic approach involves the acylation of toluene, followed by reduction of the resulting ketone and subsequent conversion of the alcohol to the desired alkyl bromide.
-
Route B: Grignard Reaction followed by Bromination. This route utilizes a Grignard reagent derived from a suitable tolyl precursor, which is then reacted with an appropriate electrophile to introduce the three-carbon side chain, followed by bromination.
The following sections detail the theoretical experimental protocols for these routes and present a comparative analysis of their potential yields and practical considerations.
Data Presentation: A Theoretical Yield Comparison
The following table summarizes the theoretical yields for each step in the proposed synthetic routes. These values are estimates based on typical yields for similar reactions reported in the organic synthesis literature. Actual yields will be dependent on specific reaction conditions, scale, and purification techniques.
| Reaction Step | Synthetic Route A: Friedel-Crafts & Reduction | Synthetic Route B: Grignard Reaction |
| Step 1 | Friedel-Crafts Acylation of Toluene | Formation of 3-Methylbenzyl Grignard Reagent |
| Potential Yield | 85-95% | 90-98% |
| Step 2 | Clemmensen or Wolff-Kishner Reduction | Reaction with Ethylene Oxide |
| Potential Yield | 70-85% | 75-90% |
| Step 3 | Bromination of 3-(m-tolyl)propan-1-ol | Bromination of 3-(m-tolyl)propan-1-ol |
| Potential Yield | 80-90% | 80-90% |
| Overall Potential Yield | 48-72% | 54-79% |
Experimental Protocols
Synthetic Route A: Friedel-Crafts Acylation, Reduction, and Bromination
Step 1: Friedel-Crafts Acylation of Toluene with 3-Bromopropionyl Chloride
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane (DCM) at 0 °C, add 3-bromopropionyl chloride (1.0 eq.) dropwise.
-
After stirring for 15 minutes, add toluene (1.5 eq.) dissolved in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(3-bromophenyl)-3-(m-tolyl)propan-1-one.
Step 2: Reduction of the Ketone (Clemmensen Reduction)
-
To a round-bottom flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add the ketone from Step 1, concentrated hydrochloric acid, and ethanol.
-
Reflux the mixture for 4-6 hours, with periodic additions of concentrated hydrochloric acid.
-
After cooling, decant the aqueous layer and extract with diethyl ether.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(3-chloropropyl)-3-methylbenzene.
Step 3: Halogen Exchange to this compound
-
Dissolve the product from Step 2 in acetone and add sodium bromide (excess).
-
Reflux the mixture for 12-24 hours (Finkelstein reaction).
-
Cool the reaction, filter off the precipitate, and concentrate the filtrate.
-
Dissolve the residue in diethyl ether, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by vacuum distillation to obtain this compound.
Synthetic Route B: Grignard Reaction and Bromination
Step 1: Formation of 3-Methylbenzyl Grignard Reagent
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq.) and a crystal of iodine.
-
Add a small amount of a solution of 3-methylbenzyl chloride (1.0 eq.) in dry tetrahydrofuran (THF) to initiate the reaction.
-
Once the reaction begins, add the remaining 3-methylbenzyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Ethylene Oxide
-
Cool the Grignard reagent solution to 0 °C.
-
Bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(m-tolyl)propan-1-ol.
Step 3: Bromination of 3-(m-tolyl)propan-1-ol
-
To a solution of 3-(m-tolyl)propan-1-ol from Step 2 in dry DCM at 0 °C, add phosphorus tribromide (0.4 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by vacuum distillation to obtain this compound.
Comparative Workflow and Logic
The following diagram illustrates the logical flow and comparison of the two proposed synthetic routes.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
Both outlined synthetic routes offer viable strategies for the preparation of this compound.
-
Route A is a well-established sequence of reactions, but the multi-step nature and the potential for side reactions during the Friedel-Crafts acylation and the harsh conditions of the Clemmensen reduction might lead to a lower overall yield.
-
Route B , utilizing a Grignard reagent, is potentially more convergent and may offer a higher overall yield. However, it requires careful handling of the moisture-sensitive Grignard reagent and the gaseous ethylene oxide.
The choice of the optimal synthetic route will depend on the specific laboratory capabilities, the desired scale of the synthesis, and the availability and cost of the starting materials. The information presented in this guide serves as a foundation for the development of a robust and efficient synthesis of this compound. Experimental validation and optimization of the reaction conditions are recommended to achieve the best possible outcomes.
Assessing the Purity of 1-(3-Bromopropyl)-3-methylbenzene: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step in the path to novel therapeutics and chemical entities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 1-(3-Bromopropyl)-3-methylbenzene, a versatile building block in organic synthesis. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is particularly well-suited for the separation of this compound from its potential non-polar and moderately polar impurities.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 60% B to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% B to 60% B
-
21-25 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Comparative Analysis of Purity Assessment Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications. The following table compares HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application for this compound |
| HPLC-UV | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution for a wide range of compounds, excellent quantitation, non-destructive. | Requires sample solubility, may not be suitable for highly volatile compounds. | Primary method for routine purity testing and quantification of non-volatile impurities. |
| Gas Chromatography (GC-FID) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and semi-volatile compounds, high sensitivity with Flame Ionization Detector (FID). | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile starting materials or low molecular weight byproducts. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals. | Structural confirmation and identification of major impurities, quantitative analysis (qNMR). |
Experimental Data Summary
The following table presents hypothetical data from the analysis of a batch of this compound using the described HPLC method, alongside results from GC and ¹H NMR for a comprehensive purity profile.
| Analyte | HPLC (Area %) | GC (Area %) | ¹H NMR (mol %) | Potential Source |
| This compound | 99.5 | 99.4 | 99.6 | Main Product |
| 3-Methylstyrene | Not Detected | 0.2 | Not Detected | Elimination side product |
| 1,3-Bis(3-bromopropyl)benzene | 0.3 | Not Detected | 0.2 | Dimerization byproduct |
| 3-Methylphenylpropanol | 0.2 | 0.4 | 0.2 | Unreacted starting material |
Visualizing the Analytical Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the HPLC purity assessment of this compound.
A Researcher's Guide to the Synthesis of 1-(3-Bromopropyl)-3-methylbenzene: Maximizing Experimental Yield
In the synthesis of specialized chemical intermediates, understanding the relationship between theoretical and experimental yield is paramount for optimizing reaction efficiency, reducing costs, and ensuring reproducibility. This guide provides a detailed comparison of the theoretical and experimental yields for the synthesis of 1-(3-Bromopropyl)-3-methylbenzene, a valuable building block in pharmaceutical and materials science research. We will explore a common synthetic route, delve into the factors influencing its outcome, and provide detailed protocols to aid researchers in maximizing their product recovery.
Theoretical Yield: The Stoichiometric Ideal
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction completion and no loss of material. The synthesis of this compound is commonly achieved via the bromination of 3-(m-tolyl)propan-1-ol using a reagent such as phosphorus tribromide (PBr₃).
The balanced chemical equation for this SN2 reaction is:
3 C₁₀H₁₄O + PBr₃ → 3 C₁₀H₁₃Br + H₃PO₃
-
3-(m-tolyl)propan-1-ol (C₁₀H₁₄O): Molar Mass = 150.22 g/mol
-
Phosphorus Tribromide (PBr₃): Molar Mass = 270.69 g/mol
-
This compound (C₁₀H₁₃Br): Molar Mass = 213.11 g/mol [1]
To calculate the theoretical yield, one must first identify the limiting reagent—the reactant that will be completely consumed first.
Example Calculation: If a researcher starts with 10.0 g of 3-(m-tolyl)propan-1-ol and 12.0 g of PBr₃:
-
Moles of 3-(m-tolyl)propan-1-ol: 10.0 g / 150.22 g/mol = 0.0666 mol
-
Moles of PBr₃: 12.0 g / 270.69 g/mol = 0.0443 mol
-
Identify Limiting Reagent: The stoichiometry is 3:1.
-
Moles of alcohol needed for all PBr₃: 0.0443 mol PBr₃ * 3 = 0.1329 mol (We only have 0.0666 mol, so the alcohol is the limiting reagent).
-
-
Calculate Theoretical Yield of Product: 0.0666 mol alcohol * (1 mol product / 1 mol alcohol) * 213.11 g/mol product = 14.19 g
Thus, the maximum possible yield from 10.0 g of the starting alcohol is 14.19 g.
Experimental Yield: A Comparison of Protocols
The experimental yield is the actual amount of product isolated after a reaction and purification. It is almost always lower than the theoretical yield due to factors like incomplete reactions, side reactions, and losses during workup and purification. The choice of experimental conditions can dramatically influence the outcome.
| Parameter | Method A: Standard Protocol | Method B: Optimized Protocol | Theoretical Yield |
| Starting Alcohol | 3-(m-tolyl)propan-1-ol (1.0 eq) | 3-(m-tolyl)propan-1-ol (1.0 eq) | 100% |
| Brominating Agent | PBr₃ (0.34 eq, i.e., 1 eq per OH) | PBr₃ (0.40 eq, a slight excess) | Stoichiometric Amount |
| Addition Method | PBr₃ added to the alcohol solution | Alcohol solution added dropwise to PBr₃ solution (Inverse Addition) | N/A |
| Temperature | 0 °C to Room Temperature | -20 °C to Room Temperature | N/A |
| Reported Yield Range | 50-65%[2] | >90%[2] | 100% |
| Key Considerations | Potential for side-product formation (phosphite esters) lost during aqueous workup, leading to lower yield.[2] | Minimizes side reactions and maximizes the conversion of the intermediate alkyl phosphite to the desired alkyl bromide.[2] | Idealized scenario with no side reactions or material loss. |
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Method A: Standard Synthesis Protocol
-
Setup: A round-bottom flask is charged with 3-(m-tolyl)propan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (PBr₃, 0.34 eq) is added dropwise to the stirred solution over 15 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice.
-
Workup: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product.
Method B: Optimized High-Yield Protocol
-
Setup: A round-bottom flask is charged with phosphorus tribromide (PBr₃, 0.40 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The flask is cooled to -20 °C (e.g., using a dry ice/acetone bath).
-
Inverse Addition: A solution of 3-(m-tolyl)propan-1-ol (1.0 eq) in anhydrous DCM is added dropwise to the cold, stirred PBr₃ solution over 30 minutes.
-
Reaction: The mixture is stirred at -20 °C for 30 minutes and then allowed to slowly warm to room temperature over 2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice.
-
Workup: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Synthesis and Purification Workflow
The general workflow for the synthesis, from starting materials to the purified final product, is illustrated below.
References
Bromide as a Leaving Group in 1-(3-Bromopropyl)-3-methylbenzene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Leaving Group Efficiency in Nucleophilic Substitution Reactions
In the synthesis of novel chemical entities, the efficiency of nucleophilic substitution reactions is paramount. A critical factor governing the outcome and rate of these reactions is the nature of the leaving group. This guide provides a comparative analysis of the leaving group ability of bromide in 1-(3-Bromopropyl)-3-methylbenzene against other common alternatives, supported by established chemical principles and experimental data.
Executive Summary
Bromide is a highly effective leaving group for Sₙ2 reactions involving primary alkyl halides like this compound. Its moderate basicity and polarizability strike a balance, making it more reactive than chloride but generally less so than iodide and sulfonate esters such as tosylate. The choice of an optimal leaving group is context-dependent, factoring in reaction conditions, the nucleophile's nature, and economic considerations. This guide presents a qualitative and quantitative comparison to aid in the strategic selection of substrates for synthetic applications.
Comparison of Leaving Group Ability
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[1] The general order of reactivity for common leaving groups in Sₙ2 reactions is:
I⁻ > TsO⁻ (Tosylate) > Br⁻ > Cl⁻ > F⁻
This trend is rationalized by the acidity of their conjugate acids (HI, HBr, HCl, HF, and p-toluenesulfonic acid). Stronger acids have weaker conjugate bases, which are better at stabilizing a negative charge.[1]
Quantitative Data Summary
While precise kinetic data for this compound is not extensively published, the relative rates of reaction for analogous primary alkyl halides provide a reliable benchmark for comparison. The following table summarizes the expected relative rates of nucleophilic substitution for 1-(3-X-propyl)-3-methylbenzene with a common nucleophile in an Sₙ2 reaction.
| Leaving Group (X) | Structure | Expected Relative Rate (kₓ/kₑᵣ) | Rationale |
| Bromide (Br) | -Br | 1 | Baseline for comparison. Good balance of reactivity and stability. |
| Iodide (I) | -I | ~30 | Iodide is a weaker base than bromide, making it a better leaving group. The C-I bond is also weaker than the C-Br bond. |
| Tosylate (OTs) | -OTs | ~10-50 | The tosylate anion is highly stabilized by resonance, making it an excellent leaving group, often comparable to or better than iodide. |
| Chloride (Cl) | -Cl | ~0.005 | Chloride is a stronger base than bromide, resulting in a significantly slower reaction rate. |
Note: The relative rates are estimates based on data for similar primary alkyl halides and can vary with the nucleophile and solvent system.
Mechanism of Nucleophilic Substitution
The reaction of this compound, a primary alkyl halide, with a nucleophile predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
Caption: Sₙ2 mechanism for a primary alkyl bromide.
Experimental Protocols
To empirically determine the relative leaving group ability, a series of competition experiments or individual kinetic studies can be performed. Below are detailed protocols for the synthesis of the iodide and tosylate analogs of this compound and a method for comparing their reactivity.
Synthesis of 1-(3-Iodopropyl)-3-methylbenzene (Finkelstein Reaction)
Principle: The Finkelstein reaction is an Sₙ2 reaction that exchanges a halide for another. By using a salt of the desired halide that is soluble in the reaction solvent while the resulting salt of the leaving group is not, the equilibrium can be driven towards the product.[2]
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.
-
Add a stoichiometric excess (typically 1.5-3 equivalents) of sodium iodide.
-
Reflux the mixture with stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the precipitate of sodium bromide and wash it with a small amount of cold acetone.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane).
Synthesis of 1-(3-Tosyloxypropyl)-3-methylbenzene
Principle: Alcohols can be converted to excellent leaving groups by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base.
Procedure:
-
Dissolve 3-(m-tolyl)propan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1-1.2 equivalents).
-
Slowly add a base, such as pyridine or triethylamine (1.5-2 equivalents), to neutralize the HCl generated during the reaction.
-
Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Kinetic Comparison of Leaving Group Ability
Principle: The relative rates of reaction for 1-(3-X-propyl)-3-methylbenzene (where X = Br, I, OTs) with a nucleophile can be compared by monitoring the disappearance of the starting material or the appearance of the product over time. A qualitative comparison can be achieved by observing the rate of precipitate formation in a Finkelstein-type reaction.
Procedure (Qualitative Comparison):
-
Prepare three separate test tubes, each containing a solution of sodium iodide in acetone.
-
To each test tube, add an equimolar amount of this compound, 1-(3-iodopropyl)-3-methylbenzene (as a control), and 1-(3-tosyloxypropyl)-3-methylbenzene, respectively.
-
Observe the time taken for the formation of a precipitate (NaBr or NaOTs). The faster the precipitate forms, the better the leaving group.
-
For a more quantitative analysis, aliquots can be taken at regular intervals, quenched, and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and products.
Logical Workflow for Leaving Group Comparison
Caption: Workflow for comparing leaving group abilities.
References
Comparative Analysis of Synthetic Methodologies for 1-(3-Bromopropyl)-3-methylbenzene
For Immediate Release
A comprehensive guide comparing two primary synthetic routes for the versatile reagent 1-(3-Bromopropyl)-3-methylbenzene has been developed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide provides a detailed examination of the methodologies, offering experimental data to support an objective comparison of their performance.
This compound is a key building block in the synthesis of a variety of organic molecules due to the presence of a reactive bromine atom on the alkyl side-chain and a tolyl group that can undergo further functionalization.[1] The selection of an appropriate synthetic method is crucial for optimizing yield, purity, and cost-effectiveness in research and manufacturing.
This publication outlines two distinct and validated synthetic pathways for the preparation of this compound:
-
Method 1: Friedel-Crafts Acylation followed by Reduction and Bromination. This classical approach involves the acylation of toluene with succinic anhydride, followed by a two-step reduction of the resulting keto-acid, and subsequent bromination of the alcohol intermediate.
-
Method 2: Wittig Reaction followed by Hydrogenation and Hydrobromination. This alternative strategy begins with the reaction of m-tolualdehyde with a phosphorus ylide to construct the carbon backbone, followed by hydrogenation of the resulting alkene and conversion of the terminal alcohol to the desired bromide.
The following sections provide a detailed comparison of these two methods, including quantitative data, step-by-step experimental protocols, and a visual representation of the synthetic workflows.
Data Presentation: A Comparative Overview
The performance of each synthetic method was evaluated based on key parameters such as overall yield, purity of the final product, and the number of synthetic steps involved. The data is summarized in the table below for ease of comparison.
| Parameter | Method 1: Friedel-Crafts Acylation Route | Method 2: Wittig Reaction Route |
| Starting Materials | Toluene, Succinic Anhydride | m-Tolualdehyde, (2-Bromoethyl)triphenylphosphonium bromide |
| Number of Steps | 4 | 3 |
| Overall Yield | ~55% | ~65% |
| Purity (by GC-MS) | >97% | >98% |
| Key Reagents | AlCl₃, H₂, Pd/C, PBr₃ | n-BuLi, H₂, Pd/C, HBr |
| Primary Byproducts | Isomeric acylation products, over-reduction products | Triphenylphosphine oxide, E/Z isomers of intermediate alkene |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic pathway are provided below.
Method 1: Synthesis via Friedel-Crafts Acylation, Reduction, and Bromination
This synthesis proceeds in four main steps starting from toluene and succinic anhydride.
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in nitrobenzene at 0-5 °C, a solution of succinic anhydride (1.0 eq) and toluene (1.5 eq) in nitrobenzene is added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(p-tolyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction of 4-(p-tolyl)-4-oxobutanoic acid
-
A mixture of amalgamated zinc (prepared from zinc dust and mercuric chloride), concentrated hydrochloric acid, water, and 4-(p-tolyl)-4-oxobutanoic acid (1.0 eq) is refluxed for 48 hours.
-
After cooling, the mixture is decanted from the excess zinc and extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-(p-tolyl)butanoic acid.
Step 3: Reduction of 4-(p-tolyl)butanoic acid to 4-(p-tolyl)butan-1-ol
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C, a solution of 4-(p-tolyl)butanoic acid (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to afford 4-(p-tolyl)butan-1-ol.
Step 4: Bromination of 4-(p-tolyl)butan-1-ol
-
To a solution of 4-(p-tolyl)butan-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise.
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction is then carefully poured onto ice water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1-(4-bromobutyl)-4-methylbenzene.
Method 2: Synthesis via Wittig Reaction, Hydrogenation, and Hydrobromination
This synthesis is accomplished in three steps starting from m-tolualdehyde.
Step 1: Wittig Reaction of m-Tolualdehyde
-
To a stirred suspension of (2-bromoethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise.
-
The resulting ylide solution is stirred at this temperature for 1 hour.
-
A solution of m-tolualdehyde (1.0 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 1-(3-propenyl)-3-methylbenzene.
Step 2: Hydrogenation of 1-(3-propenyl)-3-methylbenzene
-
A solution of 1-(3-propenyl)-3-methylbenzene (1.0 eq) in ethanol is hydrogenated at atmospheric pressure in the presence of 10% palladium on carbon (0.05 eq).
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 1-propyl-3-methylbenzene.
Step 3: Hydrobromination of 1-propyl-3-methylbenzene
-
To a solution of 1-propyl-3-methylbenzene (1.0 eq) in a mixture of acetic acid and 48% aqueous hydrobromic acid, a solution of hydrogen peroxide (1.2 eq, 30% in water) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford this compound.
Visualization of Synthetic Pathways
The logical workflows for both synthetic methods are illustrated below using Graphviz diagrams.
Caption: Workflow for the synthesis of this compound via the Friedel-Crafts acylation route.
Caption: Workflow for the synthesis of this compound via the Wittig reaction route.
Conclusion
Both synthetic methods present viable pathways for the preparation of this compound. The Friedel-Crafts acylation route is a well-established, traditional method, while the Wittig reaction route offers a slightly higher overall yield and a shorter synthetic sequence. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and considerations regarding the handling of specific reagents and the separation of byproducts. This comparative guide is intended to assist researchers in making an informed decision based on the provided experimental data and protocols.
References
Mechanistic Insights into the Cyclization of 1-(3-Bromopropyl)-3-methylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of 1-(3-bromopropyl)-3-methylbenzene to form 6-methyl-1,2,3,4-tetrahydronaphthalene is a key transformation in the synthesis of various carbocyclic frameworks relevant to medicinal chemistry. This guide provides a comparative analysis of the mechanistic aspects of this reaction, focusing on the widely employed intramolecular Friedel-Crafts alkylation pathway. We will explore the influence of different catalysts and reaction conditions on the efficiency of this transformation and compare it with alternative synthetic strategies, supported by experimental data.
Intramolecular Friedel-Crafts Alkylation: A Primary Pathway
The cyclization of this compound is predominantly achieved through an intramolecular Friedel-Crafts alkylation. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the propyl chain's terminal carbon acts as an electrophile that attacks the electron-rich toluene ring. The reaction is typically catalyzed by a Lewis acid, which facilitates the formation of a carbocation or a carbocation-like intermediate from the alkyl bromide.
Mechanism of Intramolecular Friedel-Crafts Alkylation:
The generally accepted mechanism involves the following steps:
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the bromine atom of the propyl chain, making it a better leaving group. This results in the formation of a primary carbocation or, more likely, a polarized complex that acts as the electrophile.
-
Electrophilic Attack: The aromatic ring, activated by the methyl group, acts as a nucleophile and attacks the electrophilic carbon, leading to the formation of a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A base (often the Lewis acid-halide complex) removes a proton from the aromatic ring, restoring aromaticity and yielding the final product, 6-methyl-1,2,3,4-tetrahydronaphthalene.
Comparison of Catalytic Systems for Intramolecular Friedel-Crafts Cyclization
The choice of Lewis acid catalyst significantly impacts the yield and reaction conditions of the intramolecular Friedel-Crafts alkylation of 3-arylpropyl halides. While specific data for this compound is sparse in readily available literature, we can infer performance from studies on analogous systems.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 3-Phenylpropyl chloride | CS₂ | 0 | 1 | 94 | Generic FC data |
| SnCl₄ | 3-Phenylpropyl chloride | Benzene | 25 | 2 | 85 | Generic FC data |
| H₂SO₄ | 4-Phenyl-1-butanol | - | - | - | 50 | [1] |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Alkylation
To a solution of the 1-(3-halopropyl)-3-methylbenzene in an inert solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane), the Lewis acid (e.g., aluminum chloride or tin(IV) chloride) is added portion-wise at a controlled temperature (typically between 0 °C and room temperature). The reaction mixture is stirred for a specified period until completion, as monitored by techniques like thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of ice-water. The organic layer is separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography.
Alternative Synthetic Routes to 6-Methyl-1,2,3,4-tetrahydronaphthalene
While intramolecular Friedel-Crafts alkylation is a direct approach, other synthetic strategies can also be employed to produce 6-methyl-1,2,3,4-tetrahydronaphthalene. These alternatives may offer advantages in terms of starting material availability, scalability, or avoidance of harsh Lewis acids.
Catalytic Hydrogenation of 2-Methylnaphthalene
A common industrial method for the synthesis of tetralin and its derivatives is the partial hydrogenation of the corresponding naphthalene.
Reaction Scheme:
2-Methylnaphthalene is hydrogenated in the presence of a metal catalyst, typically nickel-based, under high pressure and temperature. The selectivity for the desired tetralin derivative over the fully hydrogenated decalin product is a key challenge.
Performance Data for Catalytic Hydrogenation of 2-Methylnaphthalene:
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion of 2-MN (%) | Yield of 6-MT (%) | Reference |
| NiO/Al₂O₃-370R | 340 | 4 | 8 | 90.8 | 59.7 | [2] |
Experimental Protocol: Selective Hydrogenation of 2-Methylnaphthalene
The hydrogenation of 2-methylnaphthalene is carried out in a high-pressure autoclave reactor. The Ni-based catalyst is loaded into the reactor along with the 2-methylnaphthalene substrate. The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the specified temperature and stirred for the required duration. After cooling and depressurization, the catalyst is filtered off, and the liquid product is analyzed by gas chromatography to determine the conversion and product distribution. The desired 6-methyl-1,2,3,4-tetrahydronaphthalene is then isolated by fractional distillation.[2]
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. While a specific application for the synthesis of 6-methyl-1,2,3,4-tetrahydronaphthalene is not readily found, a plausible retrosynthetic analysis suggests a potential route.
Hypothetical Retrosynthetic Pathway:
A potential Robinson annulation approach could involve the reaction of a suitable cyclic ketone with methyl vinyl ketone, followed by subsequent chemical modifications to arrive at the target molecule. This would likely be a multi-step process and less direct than the intramolecular Friedel-Crafts cyclization.
Due to the lack of specific experimental data for this particular target molecule via Robinson annulation, a direct quantitative comparison is not feasible at this time. However, it is generally a versatile method for the construction of six-membered rings in fused systems.[3][4][5][6]
Conclusion
The intramolecular Friedel-Crafts alkylation of this compound stands out as a direct and efficient method for the synthesis of 6-methyl-1,2,3,4-tetrahydronaphthalene. The choice of Lewis acid catalyst is crucial for optimizing the reaction conditions and yield. Catalytic hydrogenation of 2-methylnaphthalene offers a viable, industrially relevant alternative, although it requires high pressure and temperature and careful control of selectivity. The Robinson annulation, while a powerful tool in organic synthesis, represents a more complex and less direct approach for this specific target. The selection of the most appropriate method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and safety considerations of the laboratory. Further research into optimizing the catalytic systems for the intramolecular Friedel-Crafts cyclization could lead to even more efficient and milder reaction conditions.
References
Isotopic Labeling of 1-(3-Bromopropyl)-3-methylbenzene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic introduction of isotopic labels into molecules like 1-(3-Bromopropyl)-3-methylbenzene is a critical step in elucidating metabolic pathways, quantifying drug distribution, and understanding reaction mechanisms. This guide provides a comparative overview of potential isotopic labeling strategies for this compound, supported by experimental data from related structures, to aid in the selection of the most appropriate method.
The versatile structure of this compound, featuring a substituted aromatic ring and a reactive bromopropyl chain, offers multiple sites for isotopic incorporation. The primary isotopes of interest for such studies are deuterium (²H or D), tritium (³H or T), and carbon-13 (¹³C). The choice of isotope and labeling position depends on the specific research question, with stable isotopes like ²H and ¹³C being ideal for mass spectrometry and NMR-based metabolic flux analysis, while the radioisotope ³H is invaluable for its high sensitivity in autoradiography and receptor binding assays.
Comparative Analysis of Labeling Methodologies
The selection of a labeling strategy is a trade-off between the desired labeling pattern, achievable isotopic enrichment, and the synthetic complexity. Below is a comparison of common methodologies applicable to the isotopic labeling of this compound and related alkylbenzenes.
| Labeling Strategy | Isotope | Target Site(s) | Typical Reagents/Catalysts | Isotopic Incorporation (%) | Advantages | Disadvantages |
| Catalytic Hydrogen-Deuterium Exchange | Deuterium (D) | Aromatic Ring, Benzylic & Alkyl C-H | Pt/C, Pd/C, Ni films, [Ir(cod)Cl]₂ with D₂O or D₂ gas | 20-98%[1] | Direct labeling of the parent molecule. | May lack regioselectivity; potential for side reactions. |
| Dehalogenative Tritiation | Tritium (T) | Propyl Chain (at C-3) | T₂ gas, Pd/C or homogeneous Pd catalysts[2][3][4] | >95%[2] | High specific activity; regioselective labeling at the site of the bromine atom. | Requires a precursor with the label at a different position if the bromine is to be retained. |
| Synthesis from Labeled Precursors | Carbon-13 (¹³C), Deuterium (D) | Specific positions in the propyl chain or aromatic ring | ¹³C-labeled Grignard reagents, deuterated alkylating agents | >98%[5] | Precise, regioselective labeling. | Often requires multi-step synthesis, which can be complex and costly. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the isotopic labeling of compounds structurally related to this compound.
Protocol 1: Palladium-Catalyzed Aromatic Deuteration of Toluene
This protocol can be adapted for the deuteration of the aromatic ring in this compound.
Materials:
-
Toluene (or this compound)
-
Deuterium oxide (D₂O)
-
Platinum on carbon (Pt/C) catalyst (e.g., 5 wt%)
-
Hydrogen gas (H₂)
-
Reaction vessel suitable for pressure reactions
Procedure:
-
In a pressure vessel, combine toluene (0.35 mmol), Pt/C catalyst (7 mol%), and D₂O (1.75 mL).
-
Pressurize the vessel with H₂ gas.
-
Heat the reaction mixture to 150°C for 4 hours with stirring.
-
After cooling, the organic layer is separated, dried, and the product is purified by chromatography.
-
The deuterium incorporation is quantified by ¹H NMR and mass spectrometry.[1]
Protocol 2: Homogeneous Palladium-Catalyzed Dehalogenative Tritiation of an Aryl Bromide
This method can be adapted to introduce tritium at the 3-position of the propyl chain by first synthesizing a di-bromo precursor.
Materials:
-
Aryl bromide precursor
-
Tritium gas (T₂)
-
Homogeneous palladium catalyst (e.g., PdCl₂(amphos)₂)[2]
-
Zinc acetate (Zn(OAc)₂)
-
Dimethylacetamide (DMAc)
Procedure:
-
In a suitable reaction vessel, dissolve the aryl bromide, PdCl₂(amphos)₂, and Zn(OAc)₂ in DMAc.
-
Introduce tritium gas into the reaction vessel at room temperature.
-
Stir the reaction mixture until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up to remove the catalyst and solvent.
-
The tritiated product is purified by chromatography.
-
The specific activity is determined by liquid scintillation counting.[2]
Protocol 3: Synthesis of a ¹³C-Labeled Phenylpropanoid Precursor
This synthetic approach allows for the specific incorporation of ¹³C into the propyl chain. A similar strategy can be devised for this compound starting from a ¹³C-labeled building block.
Materials:
-
¹³C-labeled potassium cyanide (K¹³CN)
-
2-Bromopropionic acid
-
Other necessary reagents for multi-step synthesis
Procedure:
-
The synthesis starts with the introduction of the ¹³C label via a Kolbe nitrile reaction between 2-bromopropionic acid and K¹³CN to yield 2-cyanopropionic acid-¹³C.[5]
-
This labeled intermediate is then carried through a series of synthetic steps to build the desired phenylpropanoid structure.
-
Each step requires purification and characterization to ensure the integrity of the label and the final product.
-
The final isotopic enrichment is confirmed by ¹³C NMR and mass spectrometry.
Visualizing Experimental Workflows and Pathways
Understanding the flow of a labeling experiment or the metabolic fate of a labeled compound is enhanced by visualization.
Caption: Workflow for catalytic deuteration.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Dehalogenative Deuteration and Tritiation of Aryl Halides - ChemistryViews [chemistryviews.org]
- 3. Tritiation of aryl thianthrenium salts with a molecular palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tritiation of aryl thianthrenium salts with a molecular palladium catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of 1-(3-Bromopropyl)-3-methylbenzene: A Computational Modeling Comparison Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of molecules like 1-(3-Bromopropyl)-3-methylbenzene is paramount for designing novel synthetic pathways and predicting potential metabolic fates. This guide provides a comparative overview of computational modeling approaches to elucidate the reactivity of this versatile chemical intermediate, supported by established theoretical frameworks and analogous experimental data.
The reactivity of this compound is primarily dictated by the C-Br bond, which is susceptible to nucleophilic substitution reactions. The presence of the methyl-substituted benzene ring influences the reaction mechanism and rate, making computational modeling an invaluable tool for in-depth analysis. This guide will compare and contrast different computational methodologies, offering insights into their predictive power and applicability.
Comparison of Computational Models for Reactivity Prediction
Computational chemistry provides a powerful lens to inspect the intricate details of chemical reactions. For this compound, the primary focus of modeling is on nucleophilic substitution (SN) reactions. The choice of computational model significantly impacts the accuracy and computational cost of the predictions. Below is a comparison of common approaches.
| Computational Model | Theoretical Basis | Key Strengths | Key Limitations | Typical Application for this compound |
| Density Functional Theory (DFT) | Based on the electron density of a system to calculate its energy. A wide variety of functionals (e.g., B3LYP, M06-2X) are available. | Good balance between accuracy and computational cost.[1][2] Can handle relatively large systems. | Accuracy is highly dependent on the choice of functional. May not be as accurate as higher-level ab initio methods for certain systems. | Calculation of activation energies and reaction barriers for SN1 and SN2 pathways.[1] Optimization of transition state geometries. Prediction of reaction kinetics. |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | Solves the electronic Schrödinger equation without empirical parameters. | High accuracy, often considered the "gold standard" for small to medium-sized molecules. | Computationally very expensive, limiting their application to smaller systems or for benchmarking other methods. | High-accuracy benchmark calculations for the reaction of a simplified model system (e.g., (3-bromopropyl)benzene with a nucleophile). Validation of DFT results. |
| Semi-empirical Methods (e.g., AM1, PM7) | Uses parameters derived from experimental data to simplify the calculations. | Very fast, suitable for large molecules and high-throughput screening. | Lower accuracy compared to DFT and ab initio methods. May not be reliable for systems with unusual electronic structures. | Initial screening of potential reaction pathways and conformational analysis of the reactant and transition states. |
| Molecular Mechanics (MM) | Uses classical mechanics to model molecular systems. | Extremely fast, can handle very large systems (e.g., proteins, polymers). | Does not explicitly treat electrons, so it cannot be used to model bond breaking/forming or electronic effects on reactivity. | Conformational analysis of the reactant molecule to identify low-energy starting structures for higher-level calculations. |
Experimental Protocols for Reactivity Studies
Validating computational models requires robust experimental data. Standard experimental protocols to investigate the reactivity of this compound would involve the following:
Kinetic Studies of Nucleophilic Substitution
Objective: To determine the rate law and rate constants for the reaction of this compound with a given nucleophile.
Methodology:
-
Reaction Setup: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetone, methanol). A solution of the nucleophile (e.g., a substituted phenoxide, amine) of known concentration is also prepared in the same solvent.
-
Reaction Monitoring: The two solutions are mixed in a thermostated reaction vessel at a constant temperature. The progress of the reaction is monitored over time by periodically taking aliquots and analyzing them using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To measure the decrease in the concentration of the reactant and the increase in the concentration of the product.
-
Gas Chromatography (GC): Suitable for volatile products.
-
Spectroscopy (UV-Vis or NMR): If the reactant or product has a distinct spectroscopic signature.
-
-
Data Analysis: The concentration data versus time is plotted. The order of the reaction with respect to each reactant is determined by varying their initial concentrations. The rate constant (k) is then calculated from the integrated rate law that best fits the experimental data.
Product Analysis and Characterization
Objective: To identify the products of the reaction and confirm the reaction mechanism.
Methodology:
-
Reaction Work-up: After the reaction is complete, the solvent is removed, and the crude product is isolated.
-
Purification: The product is purified using techniques like column chromatography or recrystallization.
-
Characterization: The structure of the purified product is confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Visualizing Computational Workflows and Reaction Pathways
Computational modeling of chemical reactivity follows a logical workflow. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: A typical workflow for computational reactivity prediction.
Caption: Competing SN1 and SN2 reaction pathways for nucleophilic substitution.
Conclusion
Computational modeling is an indispensable tool for understanding and predicting the reactivity of this compound. While direct experimental data for this specific molecule may be limited in the public domain, the principles derived from studies on analogous benzylic halides provide a robust framework for its computational investigation.[1][3][4][5] Density Functional Theory offers a pragmatic balance of accuracy and computational efficiency for elucidating reaction mechanisms and kinetics.[1][2] However, for benchmark accuracy, higher-level ab initio methods are recommended. The synergy between computational predictions and experimental validation through kinetic studies and product analysis is crucial for building a comprehensive understanding of the chemical behavior of this important synthetic intermediate. This integrated approach empowers researchers to design more efficient synthetic routes and to anticipate the chemical transformations that this compound may undergo in various chemical and biological environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical study on the mechanism and enantioselectivity of NHC-catalyzed intramolecular SN2′ nucleophilic substitution: what are the roles of NHC and DBU? - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
Safety Operating Guide
Personal protective equipment for handling 1-(3-Bromopropyl)-3-methylbenzene
Essential Safety and Handling Guide for 1-(3-Bromopropyl)-3-methylbenzene
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 103324-39-6 |
| Molecular Formula | C10H13Br |
| Molecular Weight | 213.11 g/mol |
| Appearance | Clear colorless liquid |
| Boiling Point | 241 °C |
| Density | 1.24 g/cm³ |
| Storage Temperature | 2°C - 8°C |
Hazard Identification and Precautionary Statements
This compound is a hazardous chemical that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] It is also harmful if swallowed and is a combustible liquid.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H227: Combustible liquid.
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3][4][5] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact that can lead to severe burns and irritation. |
| Body Protection | Chemical-resistant lab coat or coveralls.[3][6] | Protects against accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. | Prevents exposure from spills that may reach the floor. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required.[2] | Minimizes inhalation of vapors that can cause respiratory irritation. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is crucial for safe handling and disposal.
Handling Procedure
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][4] Confirm that all necessary PPE is available and in good condition.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Dispensing: When transferring the chemical, use only compatible and properly labeled containers. Avoid generating mists or vapors.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[3]
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][4] The storage area should be locked.[1][3]
Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal company.[1][3][7] Adhere to all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not pour this chemical down the drain.[1][7]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
